molecular formula C32H43ClN2O9 B15607785 Ansamitocin P-3

Ansamitocin P-3

カタログ番号: B15607785
分子量: 635.1 g/mol
InChIキー: OPQNCARIZFLNLF-HSBZPDDFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Maytansinolisobutyrate has been reported in Actinosynnema pretiosum with data available.

特性

IUPAC Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9-,18-10-/t19-,23+,24-,25+,28+,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNCARIZFLNLF-HSBZPDDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66584-72-3
Record name Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ansamitocin P-3 Binding to β-Tubulin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular interactions, cellular consequences, and experimental methodologies related to the binding of the potent microtubule inhibitor, Ansamitocin P-3, to its target, β-tubulin.

Abstract

This compound, a maytansinoid and potent microtubule-targeting agent, exerts its cytotoxic effects by binding to β-tubulin, a critical component of the eukaryotic cytoskeleton. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a valuable payload for antibody-drug conjugates (ADCs) in cancer therapy. This technical guide provides a comprehensive overview of the this compound binding site on β-tubulin, detailing the quantitative aspects of this interaction, the downstream cellular signaling pathways, and the experimental protocols used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature makes them a key target for anticancer agents. This compound, a structural analogue of maytansine, is a highly potent microtubule inhibitor that has demonstrated significant antitumor activity.[1][2][3] It is the cytotoxic component of the FDA-approved antibody-drug conjugate, trastuzumab emtansine (T-DM1).[3]

This guide delves into the specifics of the this compound and β-tubulin interaction, providing a foundational understanding for further research and development of tubulin-targeting therapeutics.

The this compound Binding Site on β-Tubulin

This compound binds to a specific site on the β-tubulin subunit, which partially overlaps with the binding site of vinblastine (B1199706), another well-known microtubule-destabilizing agent.[1][2] This binding is non-covalent and is stabilized by a network of hydrogen bonds and halogen-oxygen interactions.[1][4] Molecular docking studies suggest that this compound can adopt two different positions within this binding pocket.[1] The binding of this compound induces conformational changes in the tubulin dimer, which in turn inhibits its polymerization into microtubules.[1][5]

Quantitative Data

The interaction of this compound with tubulin and its subsequent cellular effects have been quantified through various in vitro and cell-based assays.

Table 1: Binding Affinity and Polymerization Inhibition
ParameterValueExperimental Context
Dissociation Constant (Kd)1.3 ± 0.7 µMBinding to purified tubulin in vitro[1][3][5]
IC50 (Tubulin Polymerization)~3.4-3.8 µMInhibition of bovine brain tubulin polymerization[6]
Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines
Cell LineIC50 (pM)
MCF-7 (Breast Adenocarcinoma)20 ± 3
HeLa (Cervical Carcinoma)50 ± 0.5
EMT-6/AR1 (Mouse Mammary Tumor)140 ± 17
MDA-MB-231 (Breast Adenocarcinoma)150 ± 1.1

Data compiled from multiple sources.[1][2][4]

Mechanism of Action and Signaling Pathways

The binding of this compound to β-tubulin initiates a cascade of cellular events, culminating in apoptotic cell death.

  • Microtubule Depolymerization: this compound binding inhibits the assembly of tubulin dimers into microtubules and actively promotes the disassembly of existing microtubules.[1][2] This disruption of the microtubule network is a primary trigger for the subsequent cellular responses.

  • Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to the activation of the spindle assembly checkpoint. This results in the arrest of the cell cycle in the G2/M phase.[1][5]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This process is mediated by the tumor suppressor protein p53. This compound treatment leads to the accumulation of p53, which in turn activates downstream apoptotic effectors.[1][7]

Gp53_pathway Ansamitocin_P3 This compound beta_Tubulin β-Tubulin Ansamitocin_P3->beta_Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization beta_Tubulin->Microtubule_Depolymerization Inhibits Polymerization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Depolymerization->Mitotic_Spindle_Disruption Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Triggers p53_Activation p53 Activation/Accumulation Cell_Cycle_Arrest->p53_Activation Induces Apoptosis Apoptosis p53_Activation->Apoptosis Initiates

This compound induced apoptosis pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the interaction of this compound with β-tubulin and its cellular effects.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering) at 340 nm.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Protocol:

  • Prepare a tubulin polymerization mix on ice: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 1-3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).

  • Prepare serial dilutions of this compound in General Tubulin Buffer. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel (B517696) for stabilization, vinblastine for destabilization).

  • Add 10 µL of the compound dilutions (or controls) to the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Analyze the data by plotting absorbance versus time. Calculate the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[6]

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells and the effects of drug treatment.

Materials:

  • Cell line of interest (e.g., MCF-7) grown on coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 3.7% formaldehyde (B43269) in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).

  • Wash the cells with PBS.

  • Fix the cells with 3.7% formaldehyde for 20 minutes at 37°C.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with 1% BSA in PBS for 1 hour at 37°C.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at 37°C.

  • Wash the cells with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at 37°C in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network and nuclei using a fluorescence microscope.[2]

Flow Cytometry for Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • This compound treated and untreated control cells

  • PBS

  • Fixative (e.g., ice-cold 70% ethanol)

  • Propidium Iodide (PI)/RNase staining buffer

  • Flow cytometer

Protocol:

  • Harvest cells (including both adherent and floating populations) and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing.

  • Incubate the fixed cells for at least 2 hours at -20°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[8]

Western Blotting for p53 Activation

This technique is used to detect and quantify the levels of specific proteins, such as p53, in cell lysates.

Materials:

  • This compound treated and untreated control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., rabbit anti-p53)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Loading control primary antibody (e.g., mouse anti-β-actin)

  • HRP-conjugated secondary antibody for loading control (e.g., goat anti-mouse IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody (or run a parallel gel) to normalize for protein loading.[7][9][10]

X-ray Crystallography of Tubulin-Ansamitocin P-3 Complex (Generalized Protocol)

Determining the high-resolution structure of the tubulin-Ansamitocin P-3 complex provides precise information about the binding site and interactions.

Protocol Outline:

  • Protein Purification: Purify tubulin from a suitable source (e.g., bovine brain) to high homogeneity.

  • Complex Formation (Co-crystallization): Incubate purified tubulin with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion methods (sitting or hanging drop) to identify initial crystal hits.

  • Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known tubulin structure as a search model.

  • Model Building and Refinement: Build the this compound molecule into the electron density map and refine the entire complex structure to high resolution.

Cryo-Electron Microscopy (Cryo-EM) of Microtubule-Ansamitocin P-3 Complex (Generalized Protocol)

Cryo-EM can be used to visualize the structural effects of this compound on microtubules at near-atomic resolution.

Protocol Outline:

  • Microtubule Polymerization: Polymerize purified tubulin in the presence of a non-hydrolyzable GTP analog (e.g., GMPCPP) to form stable microtubules.

  • Complex Formation: Incubate the stabilized microtubules with this compound.

  • Grid Preparation: Apply the microtubule-Ansamitocin P-3 complex to EM grids, blot away excess liquid, and plunge-freeze in liquid ethane (B1197151) to vitrify the sample.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated microtubules using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Perform motion correction, CTF estimation, and particle picking (selecting microtubule segments).

  • 3D Reconstruction: Use helical reconstruction software to generate a high-resolution 3D map of the microtubule-Ansamitocin P-3 complex.

  • Model Building and Analysis: Dock an atomic model of the tubulin dimer and this compound into the cryo-EM map and analyze the structural changes induced by the ligand.[11][12][13][14][15]

Gexperimental_workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Purified_Tubulin Purified Tubulin Polymerization_Assay Tubulin Polymerization Assay Purified_Tubulin->Polymerization_Assay Binding_Assay Binding Affinity Assay (e.g., Fluorescence) Purified_Tubulin->Binding_Assay Ansamitocin_P3_IV This compound Ansamitocin_P3_IV->Polymerization_Assay Ansamitocin_P3_IV->Binding_Assay Cancer_Cell_Lines Cancer Cell Lines Microscopy Immunofluorescence Microscopy Cancer_Cell_Lines->Microscopy Flow_Cytometry Flow Cytometry (Cell Cycle) Cancer_Cell_Lines->Flow_Cytometry Western_Blot Western Blot (p53) Cancer_Cell_Lines->Western_Blot Ansamitocin_P3_CC This compound Ansamitocin_P3_CC->Microscopy Ansamitocin_P3_CC->Flow_Cytometry Ansamitocin_P3_CC->Western_Blot

Workflow for characterizing this compound's effects.

Conclusion

This compound is a potent inhibitor of microtubule polymerization that binds to the vinblastine site on β-tubulin. This interaction leads to microtubule network disruption, G2/M cell cycle arrest, and p53-mediated apoptosis in cancer cells. The detailed understanding of its binding site and mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of new and improved tubulin-targeting anticancer agents and antibody-drug conjugates. The provided quantitative data and protocols serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Notes: Protocol for Ansamitocin P-3 Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent maytansinoid derivative, is a microtubule-targeting agent that induces apoptosis in rapidly dividing cells.[1][2][3] Its high cytotoxicity makes it an effective payload for antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. This document provides detailed protocols for the conjugation of this compound (and its derivatives, such as DM1) to monoclonal antibodies (mAbs), the characterization of the resulting ADC, and the evaluation of its in vitro cytotoxicity.

Mechanism of Action

This compound exerts its cytotoxic effect by binding to tubulin, a key component of microtubules.[1][4] This binding disrupts microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[1] This sustained arrest ultimately triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase-9 and caspase-3, leading to programmed cell death.[5][6]

Experimental Protocols

Protocol 1: this compound (DM1) Conjugation to Monoclonal Antibodies via Lysine (B10760008) Residues

This protocol describes the conjugation of a pre-activated form of DM1 (SC-VC-PAB-DM1), a derivative of this compound, to the primary amine groups of lysine residues on a monoclonal antibody.[7]

Materials:

  • Monoclonal antibody (mAb) of interest (purified IgG)

  • Antibody DM1 Conjugation (Lysine) Kit (e.g., from BiCell Scientific® or similar) containing:

    • Reaction Buffer (PBS-based saline, pH 8.5)

    • Conjugation Reagent (10x stock of SC-VC-PAB-DM1, 10 mM)

    • Desalting Columns

  • Phosphate Buffered Saline (PBS)

  • Microcentrifuge

Procedure:

  • Antibody Preparation:

    • Prepare 1 mg of the monoclonal antibody in 0.5-1.0 ml of PBS.[7]

    • Perform a buffer exchange using a desalting column pre-equilibrated with Reaction Buffer. This is done by applying the antibody solution to the column and centrifuging at 1,000 x g for 1 minute. Repeat this step five times with 1 ml of Reaction Buffer each time to ensure complete buffer exchange.[7]

  • Conjugation Reaction:

    • To the buffer-exchanged antibody solution, add 1/10th of the volume of the Conjugation Reagent (10x stock of SC-VC-PAB-DM1).[7]

    • Gently mix the solution and incubate at room temperature for 2 hours.[7] The pH of the reaction buffer should be maintained below 9.0 to limit the drug-to-antibody ratio to approximately 4.[7]

  • Purification of the ADC:

    • Stop the reaction and remove unreacted DM1 by performing a buffer exchange using a new desalting column.[7]

    • Pre-equilibrate the desalting column with 5 x 1 ml of Reaction Buffer, centrifuging at 1,000 x g for 1 minute after each wash.[7]

    • Apply the conjugation reaction mixture to the equilibrated desalting column and centrifuge at 1,000 x g for 1 minute to collect the purified ADC.

  • Storage:

    • Store the purified this compound ADC at 2-8 °C.

Protocol 2: Characterization of the this compound ADC

2.1. Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides an average DAR for the ADC population.

Materials:

  • Purified this compound ADC

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for this compound (or its derivative).

  • The average DAR can be calculated using the measured absorbances and the molar extinction coefficients of the antibody and the drug at these wavelengths.[1][2]

2.2. Determination of DAR and Drug Load Distribution by Mass Spectrometry (MS)

This method provides a more detailed analysis of the ADC, including the distribution of different drug-loaded species.

Materials:

  • Purified this compound ADC

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., ZenoTOF 7600 system or similar)

  • C4 HPLC column (e.g., Waters ACQUITY BEH C4)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (B52724) (Mobile Phase B)

  • PNGase F (for deglycosylation, optional)

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC to 1 mg/mL with 0.1% formic acid in water.[8]

    • For analysis of the deglycosylated form, treat the ADC with PNGase F according to the manufacturer's protocol.[8]

  • LC-MS Analysis:

    • Inject the prepared sample onto the C4 column.

    • Elute the ADC using a gradient of Mobile Phase B.

    • Acquire mass spectra of the intact ADC.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the masses of the different ADC species (antibody with 0, 1, 2, 3, etc., drugs attached).

    • The average DAR is calculated from the relative abundance of each species. Software such as Biologics Explorer can automate this calculation.[8]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of the this compound ADC on a target cancer cell line.[9][10][11]

Materials:

  • Target cancer cell line (expressing the antigen recognized by the mAb)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.[9]

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow the cells to attach.[9]

  • ADC Treatment:

    • Prepare a serial dilution of the this compound ADC in complete medium at twice the desired final concentrations.

    • Add 50 µL of the diluted ADC solutions to the appropriate wells, resulting in the final desired concentrations. Include wells with untreated cells as a control.

    • Incubate the plate for 48–144 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line and ADC.[9]

  • MTT Assay:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 1–4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]

    • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Quantitative Data

The following table summarizes representative quantitative data for this compound and related maytansinoid ADCs. The exact values can vary depending on the specific antibody, linker, and cell line used.

ParameterValueCell Line(s)Reference(s)
This compound IC50 20 ± 3 pMMCF-7[1][12]
50 ± 0.6 pMHeLa[1][12]
140 ± 17 pMEMT-6/AR1[1][12]
150 ± 1.1 pMMDA-MB-231[1][12]
Typical DAR for Maytansinoid ADCs 3.5 - 4N/A[8][13]
Trastuzumab-Emtansine (T-DM1) IC50 ~200 nMVaries[13]

Visualizations

experimental_workflow cluster_conjugation Protocol 1: ADC Conjugation cluster_characterization Protocol 2: ADC Characterization cluster_cytotoxicity Protocol 3: Cytotoxicity Assay mAb Monoclonal Antibody buffer_exchange1 Buffer Exchange (Reaction Buffer) mAb->buffer_exchange1 conjugation Add this compound Linker-Payload buffer_exchange1->conjugation incubation Incubate (2h, RT) conjugation->incubation purification Purification (Desalting Column) incubation->purification adc This compound ADC purification->adc dar_uv DAR by UV/Vis adc->dar_uv dar_ms DAR by LC-MS adc->dar_ms cell_seeding Seed Cancer Cells adc_treatment Treat with ADC cell_seeding->adc_treatment mtt_assay MTT Assay adc_treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50

Caption: Experimental workflow for this compound ADC synthesis and evaluation.

signaling_pathway cluster_cell Cancer Cell cluster_apoptosis_pathway Intrinsic Apoptosis Pathway adc This compound ADC receptor Target Antigen adc->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome release This compound Release lysosome->release tubulin Tubulin release->tubulin Binds to microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption mitotic_arrest Mitotic Arrest microtubule_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis Triggers bcl2_family Bcl-2 Family Regulation (e.g., p53 activation) mitotic_arrest->bcl2_family cytochrome_c Cytochrome c Release from Mitochondria bcl2_family->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 cell_death Cell Death caspase3->cell_death

Caption: Signaling pathway of this compound ADC-induced apoptosis.

References

Application Notes: Ansamitocin P-3 Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule inhibitor belonging to the maytansinoid family of macrolide antibiotics.[1][2] It has demonstrated significant antitumor activity against a variety of cancer cell lines, making it a compound of high interest for cancer research and drug development.[3] These application notes provide a comprehensive overview of the cytotoxic effects of this compound, detailed protocols for assessing its activity, and a summary of its mechanism of action.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1][4] The compound binds to tubulin, the primary component of microtubules, at a site that partially overlaps with the vinblastine (B1199706) binding site.[1][4] This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.[1][5]

The disruption of microtubule function has profound consequences for proliferating cancer cells. The formation of a proper mitotic spindle is prevented, leading to the activation of the spindle assembly checkpoint (SAC).[1][4] Key proteins in this checkpoint, Mad2 and BubR1, are activated, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C) and stalls the cell cycle in the M-phase (mitosis).[1][2][5] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This process is mediated by the activation of the p53 tumor suppressor protein, leading to the upregulation of its downstream target p21 and subsequent programmed cell death.[1][2][5]

Data Presentation: Cytotoxicity of this compound

The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[1]
HeLaCervical Carcinoma50 ± 0.5[1]
EMT-6/AR1Mouse Mammary Tumor (Multi-drug resistant)140 ± 17[1]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[1]

Table 2: Additional Reported Cytotoxic Activities of this compound

Cell LineCancer TypeEC50/ED50Reference
A-549Non-Small Cell Lung Carcinoma4 x 10⁻⁷ µg/mL
HT-29Colon Adenocarcinoma4 x 10⁻⁷ µg/mL
MCF-7Breast Adenocarcinoma2 x 10⁻⁶ µg/mL
HCT-116Colon Carcinoma0.081 nM
U937Histiocytic Lymphoma0.18 nM[2]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is crucial for evaluating the potential of anticancer compounds. The following are detailed protocols for commonly used cytotoxicity assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates again four times with 1% acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum release controls.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

AnsamitocinP3_Pathway cluster_drug This compound cluster_microtubule Microtubule Dynamics cluster_mitosis Mitotic Arrest cluster_apoptosis Apoptosis Ansamitocin This compound Tubulin Tubulin Ansamitocin->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibition of Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC Mad2 Mad2 Activation SAC->Mad2 BubR1 BubR1 Activation SAC->BubR1 MitoticArrest Mitotic Arrest (M-Phase) Mad2->MitoticArrest BubR1->MitoticArrest p53 p53 Activation MitoticArrest->p53 p21 p21 Upregulation p53->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Seed 1. Seed Cancer Cells in 96-well Plate Incubate1 2. Incubate for 24h (Cell Adhesion) Seed->Incubate1 Treat 3. Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 SRB SRB Assay Incubate2->SRB MTT MTT Assay Incubate2->MTT LDH LDH Assay Incubate2->LDH Read 5. Measure Absorbance (Plate Reader) SRB->Read MTT->Read LDH->Read Calculate 6. Calculate % Viability/ % Cytotoxicity Read->Calculate IC50 7. Determine IC50 Value Calculate->IC50

Caption: General experimental workflow for cytotoxicity assessment.

References

Application Notes and Protocols for the Analysis of Ansamitocin P-3 by HPLC and LC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Ansamitocin P-3, a potent antitumor agent, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS). These protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

HPLC Method for Quantification of this compound in Fermentation Broth

This method is suitable for the routine analysis and quantification of this compound in fermentation broth samples.

Experimental Protocol

a. Sample Preparation:

  • Harvest the fermentation broth.

  • Perform a liquid-liquid extraction of the culture supernatant using an equal volume of ethyl acetate.

  • Evaporate the organic layer to dryness under reduced pressure.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for HPLC analysis.

b. Instrumentation and Chromatographic Conditions:

ParameterValue
Instrument Agilent 1260 system or equivalent
Column Shim-pack GIST C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 70% Methanol in Water
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection PDA detector at 254 nm
Injection Volume 10 µL

A similar method for quantification of this compound in fermentation medium has been described using a Diamonsil C18 column (250 mm × 4.6 mm) with an acetonitrile–water gradient mobile phase and detection at 254 nm.[1]

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Fermentation Fermentation Broth Extraction Liquid-Liquid Extraction (Ethyl Acetate) Fermentation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification Result Result (this compound Concentration) Quantification->Result

Caption: Workflow for HPLC analysis of this compound.

LC/MS/MS Method for Quantification of this compound in Rat Plasma

This highly sensitive and specific method is designed for the quantification of this compound in biological matrices such as rat plasma, making it suitable for pharmacokinetic studies.[2][3][4]

Experimental Protocol

a. Sample Preparation: [2][3][4]

  • To 0.2 mL of rat plasma, add the internal standard, depsipeptide FK228.

  • Extract this compound and the internal standard with ethyl acetate.

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC/MS/MS system.

b. Instrumentation and Conditions: [2][3][4]

ParameterValue
LC System Agilent 1100 Series or equivalent
MS System API 3000 triple quadrupole mass spectrometer or equivalent
Column Betabasic C8 (50 mm x 2.1 mm, 5 µm)
Mobile Phase 70% Acetonitrile / 0.9% Formic Acid in Water
Flow Rate 0.2 mL/min (with pre-source split, 5% to source)
Column Temperature Ambient
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Injection Volume 10 µL

c. Mass Spectrometric Transitions: [2][3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 635.2547.2
Internal Standard (FK228) 541.5424.0
Quantitative Data Summary

The LC/MS/MS method was validated for its performance in quantifying this compound in rat plasma.[2][3][4]

Validation ParameterResult
Linearity Range 1 - 500 ng/mL
Intra-day Precision (CV%) 12.9% (at 1 ng/mL), 6.7% (at 10 ng/mL), 5.5% (at 200 ng/mL)
Inter-day Precision (CV%) 10.4% (at 1 ng/mL), 6.5% (at 10 ng/mL), 6.4% (at 200 ng/mL)

Workflow for LC/MS/MS Analysis of this compound

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC/MS/MS Analysis cluster_data_processing Data Processing Plasma Rat Plasma (0.2 mL) IS_Spike Spike with Internal Standard (FK228) Plasma->IS_Spike Extraction Liquid-Liquid Extraction (Ethyl Acetate) IS_Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chromatographic Separation (C8 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MRM_Detection MRM Detection (m/z 635.2 -> 547.2) Ionization->MRM_Detection Integration Peak Integration MRM_Detection->Integration Calibration Calibration Curve (1-500 ng/mL) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for LC/MS/MS analysis of this compound.

General Considerations

  • Safety: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE) in a designated containment facility.

  • Method Validation: For regulatory submissions, full method validation according to ICH guidelines is required. This includes specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

  • Internal Standard: The use of a suitable internal standard is crucial for accurate quantification, especially in complex matrices, to correct for variations in sample preparation and instrument response. Depsipeptide FK228 has been successfully used as an internal standard for the LC/MS/MS analysis of this compound.[2][3][4]

References

Application Notes and Protocols: Linker Chemistry for Ansamitocin P-3 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent maytansinoid microtubule inhibitor, is a clinically significant payload for Antibody-Drug Conjugates (ADCs).[1][2] Its high cytotoxicity makes it an effective anti-cancer agent when delivered specifically to tumor cells via a monoclonal antibody (mAb).[][4][] The linker, which connects this compound to the mAb, is a critical component that dictates the ADC's stability, efficacy, and safety profile.[6][7][8] This document provides a detailed overview of the linker chemistries used for this compound in ADCs, along with experimental protocols for conjugation and characterization.

This compound exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule assembly, leading to mitotic arrest and apoptosis of cancer cells.[1][][9][10] The potency of this compound, with IC50 values in the picomolar range against various cancer cell lines, underscores the necessity of a stable linker to prevent premature drug release and systemic toxicity.[9][11]

Linker Chemistry for this compound ADCs

The choice of linker technology is paramount in ADC design, influencing parameters such as stability in circulation, the mechanism of payload release, and the potential for a "bystander effect" where the released payload can kill neighboring cancer cells.[12] Linkers for this compound can be broadly categorized as cleavable and non-cleavable.

ADC_Structure cluster_ADC This compound ADC Antibody Monoclonal Antibody (targeting tumor antigen) Linker Linker Antibody->Linker Payload This compound (Cytotoxic Payload) Linker->Payload

Caption: General structure of an this compound Antibody-Drug Conjugate.

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the this compound payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.[13]

  • Disulfide Linkers: These linkers are cleaved in the reducing environment of the cell, where concentrations of glutathione (B108866) are significantly higher than in the plasma.[12][14] The steric hindrance around the disulfide bond can be modified to tune the release rate. For instance, α-methyl substitution can increase stability.[15] Maytansinoid derivatives with intrinsic free thiol groups are particularly suited for this type of linkage.[14]

  • Peptide Linkers: These linkers are cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[16] Dipeptides like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are commonly used and demonstrate good plasma stability.[13][15] The Val-Cit linker, in particular, is widely used in clinically approved ADCs.[15]

  • Acid-Sensitive Linkers: Hydrazone linkers are an example of acid-sensitive linkers that hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[14] However, they can exhibit instability in plasma, which can limit their application.[14][17]

Non-Cleavable Linkers

Non-cleavable linkers remain attached to the payload after internalization and degradation of the antibody in the lysosome.[16][18] The active metabolite, therefore, consists of the payload, the linker, and the amino acid residue from the antibody to which it was attached.

  • Thioether Linkers: A common example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, used in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®), which utilizes a maytansinoid derivative.[15][16][17] These linkers are known for their high plasma stability.[16][19] A potential drawback is the lack of a bystander effect, as the charged metabolite is less likely to cross cell membranes.[15][19]

Data Presentation

The following tables summarize key quantitative data related to this compound and the characteristics of different linker types.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (pM)
MCF-720 ± 3[9][11]
HeLa50 ± 0.5[9][11]
EMT-6/AR1140 ± 17[9][11]
MDA-MB-231150 ± 1.1[9][11]
A-549400 (as ED50 in µg/mL x 10^-7)[10]
HT-29400 (as ED50 in µg/mL x 10^-7)[10]
HCT-11681 (as EC50 in nM)[10]

Table 2: Comparison of Linker Chemistries for Maytansinoid ADCs

Linker TypeRelease MechanismPlasma StabilityBystander EffectExample
DisulfideReduction (e.g., Glutathione)Moderate to HighYesSPDB-DM4[15]
PeptideProtease Cleavage (e.g., Cathepsin B)HighYesmc-Val-Cit-PABC[15]
HydrazoneAcid HydrolysisLow to ModerateYes(Used in early ADCs)[14][17]
Thioether (Non-cleavable)Antibody DegradationVery HighNo/LimitedSMCC-DM1[15][17]

Experimental Protocols

The following are representative protocols for the preparation and characterization of an this compound ADC using a thioether linker.

Conjugation_Workflow cluster_Workflow This compound ADC Conjugation Workflow start Start step1 1. Prepare this compound Linker-Payload Conjugate start->step1 step3 3. Conjugation Reaction (Thiol-Maleimide Ligation) step1->step3 step2 2. Antibody Reduction (e.g., with TCEP) step2->step3 step4 4. Purification of ADC (e.g., Size Exclusion Chromatography) step3->step4 step5 5. Characterization of ADC (DAR, Purity, Potency) step4->step5 end End step5->end

Caption: Workflow for the conjugation of this compound to an antibody.

Protocol 1: Preparation of this compound Linker-Payload

This protocol describes the synthesis of a maleimide-functionalized this compound derivative, for example, DM1, which is commonly used in ADCs like Kadcyla®. This involves the reduction of this compound followed by reaction with a heterobifunctional linker like SMCC.

  • Materials: this compound, Lithium aluminum hydride (LiAlH4), Dithiothreitol (DTT), N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), Anhydrous tetrahydrofuran (B95107) (THF), Dichloromethane (DCM), N,N-Diisopropylethylamine (DIPEA), Solvents for purification (e.g., ethyl acetate, hexane).

  • Procedure: a. Reduction of this compound: Dissolve this compound in anhydrous THF and cool to -78°C. Add a solution of LiAlH4 in THF dropwise. Stir the reaction for 1-2 hours at -78°C. Quench the reaction by the slow addition of water. b. Extraction: Extract the product, maytansinol (B1676226), with an organic solvent like DCM. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. c. Thiolation: Dissolve maytansinol in a suitable solvent and react with a thiolating agent in the presence of a base to introduce a free thiol group, creating a derivative like DM1. d. Linker Attachment: React the thiolated maytansinoid (e.g., DM1) with the SMCC linker in the presence of a non-nucleophilic base like DIPEA in a solvent such as DCM. e. Purification: Purify the resulting this compound-linker conjugate (e.g., SMCC-DM1) using column chromatography.

Protocol 2: Antibody Reduction
  • Materials: Monoclonal antibody in a suitable buffer (e.g., PBS), Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • Procedure: a. Prepare a stock solution of TCEP. b. Add a calculated molar excess of TCEP to the antibody solution to reduce a specific number of interchain disulfide bonds. c. Incubate the reaction at 37°C for 1-2 hours. d. Remove excess TCEP by buffer exchange using a desalting column.

Protocol 3: Conjugation of this compound-Linker to Antibody
  • Materials: Reduced antibody, this compound-linker conjugate (e.g., SMCC-DM1) dissolved in an organic co-solvent (e.g., DMSO).

  • Procedure: a. Slowly add the this compound-linker solution to the reduced antibody solution with gentle mixing. b. Allow the conjugation reaction to proceed at room temperature for 1-4 hours or overnight at 4°C. c. Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Protocol 4: ADC Purification and Characterization
  • Purification: Purify the ADC from unconjugated payload and other impurities using size-exclusion chromatography (SEC) or other suitable chromatographic techniques.

  • Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. b. Purity and Aggregation: Assess the purity and presence of aggregates using SEC. c. In Vitro Potency: Evaluate the cytotoxicity of the ADC on target antigen-positive and negative cell lines using a cell viability assay (e.g., MTS or CellTiter-Glo).

Mechanism of Action of this compound ADC

MoA_ADC cluster_MoA Mechanism of Action of this compound ADC step1 1. ADC binds to tumor cell surface antigen step2 2. Internalization via receptor-mediated endocytosis step1->step2 step3 3. Trafficking to lysosome step2->step3 step4 4. Linker cleavage and This compound release (for cleavable linkers) or Antibody degradation (for non-cleavable linkers) step3->step4 step5 5. This compound binds to tubulin step4->step5 step6 6. Inhibition of microtubule polymerization step5->step6 step7 7. Mitotic arrest and Apoptosis step6->step7

Caption: Cellular mechanism of action of an this compound ADC.

The therapeutic action of an this compound ADC begins with the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome. Inside the lysosome, for ADCs with cleavable linkers, the linker is cleaved by enzymes or the acidic environment, releasing the this compound payload. For non-cleavable linkers, the antibody is degraded, releasing the payload still attached to the linker and an amino acid. The released this compound then enters the cytoplasm, where it binds to tubulin, disrupting microtubule dynamics.[1][9] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[][9]

Conclusion

The selection of an appropriate linker is a critical determinant of the therapeutic success of an this compound ADC. A deep understanding of the interplay between the antibody, linker, and payload is essential for designing ADCs with an optimal therapeutic window. Both cleavable and non-cleavable linkers have demonstrated clinical utility, each with distinct advantages and disadvantages. The protocols provided herein offer a foundational framework for the development and evaluation of novel this compound ADCs, paving the way for more effective and safer cancer therapies.

References

Application Notes and Protocols for Ansamitocin P-3 in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3, a potent maytansinoid and microtubule inhibitor, has demonstrated significant anti-tumor activity in various cancer models.[1][2][3] As a structural analogue of maytansine, it functions by depolymerizing microtubules, leading to mitotic arrest and subsequent apoptosis.[2][4] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in in vivo xenograft studies, aiding researchers in the preclinical evaluation of this promising anti-cancer agent.

Mechanism of Action

This compound exerts its cytotoxic effects by binding to tubulin, thereby inhibiting microtubule assembly.[2][4] This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][4] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle.[3][5] This mitotic arrest activates the spindle assembly checkpoint proteins, Mad2 and BubR1, which in turn triggers a p53-mediated apoptotic pathway, leading to programmed cell death.[3][4] This pathway involves the nuclear accumulation of p53 and its downstream effector, p21.[3]

Ansamitocin_P3_Mechanism_of_Action AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubules Microtubule Assembly Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Prevents leading to Mad2_BubR1 Activation of Mad2 & BubR1 Mitotic_Arrest->Mad2_BubR1 p53 p53 Accumulation Mad2_BubR1->p53 p21 p21 Accumulation p53->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: Mechanism of this compound leading to apoptosis.

Data Presentation

In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxicity across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) from in vitro studies are summarized below.

Cell LineCancer TypeIC50 (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[4]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[4]
HeLaCervical Carcinoma50 ± 0.5[4]
EMT-6/AR1Mouse Mammary Tumor140 ± 17[4]
In Vivo Efficacy of this compound

While specific tumor growth inhibition data for this compound as a monotherapy in solid tumor xenograft models is limited in publicly available literature, studies on related models demonstrate its anti-tumor potential.

Animal ModelCancer TypeTreatment RegimenOutcomeReference
MiceB16 Melanoma (intraperitoneal)25 µg/kg/daySignificantly prolonged survival time by 130%
MiceLeukemia SN36>1 µgSignificantly suppressed tumor growth
MiceP388 Leukemia>1 µgIncreased arrest in metaphase

Experimental Protocols

A meticulously planned and executed experimental protocol is critical for obtaining reliable and reproducible data in xenograft studies.

Xenograft_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (e.g., Nude Mice, 4-6 weeks old) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration 6. This compound Administration (Vehicle Control vs. Treatment) Randomization->Drug_Administration Measurement 7. Tumor Volume & Body Weight Measurement Drug_Administration->Measurement Data_Analysis 8. Data Analysis (Tumor Growth Inhibition) Measurement->Data_Analysis Tissue_Harvesting 9. Tissue Harvesting & Analysis (Optional: Histology, Biomarkers) Data_Analysis->Tissue_Harvesting

Caption: Experimental workflow for in vivo xenograft studies.

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol outlines the steps for establishing a subcutaneous tumor model using human cancer cell lines in immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Female immunodeficient mice (e.g., BALB/c nude, 4-6 weeks old)

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.

  • Cell Harvesting: Wash cells with PBS, detach using trypsin-EDTA, and neutralize with complete medium.

  • Cell Pellet Collection: Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.

  • Cell Counting and Viability: Resuspend the cells in PBS and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be >90%.

  • Injection Preparation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel (optional) at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula:

    • Volume = (Length x Width²) / 2

Protocol 2: In Vivo Efficacy Study of this compound

This protocol describes the administration of this compound to tumor-bearing mice and the assessment of its anti-tumor efficacy.

Materials:

  • Tumor-bearing mice from Protocol 1 (tumors of approximately 100-150 mm³)

  • This compound

  • Vehicle for drug formulation (e.g., 10% DMSO in saline, or 20% SBE-β-CD in saline)

  • Sterile syringes and needles for injection

  • Animal balance

Procedure:

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, dilute the stock solution with saline to the final desired concentration. For example, for a 25 µg/kg dose in a 20g mouse, the required dose is 0.5 µg. If injecting 100 µL, the concentration would be 5 µg/mL.

    • Alternatively, a formulation using SBE-β-CD in saline can be prepared.

  • Drug Administration:

    • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection). A suggested starting dose is 25 µg/kg/day.

    • Administer the vehicle solution to the control group.

  • Monitoring:

    • Measure tumor volume and body weight of each mouse 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific treatment duration.

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) using the following formula:

      • TGI (%) = [1 - ((Mean tumor volume of treated group at endpoint - Mean tumor volume of treated group at start) / (Mean tumor volume of control group at endpoint - Mean tumor volume of control group at start))] x 100

Conclusion

This compound is a highly potent anti-cancer agent with a well-defined mechanism of action. The provided protocols offer a framework for conducting in vivo xenograft studies to evaluate its efficacy. Careful experimental design and execution are paramount to obtaining robust and meaningful results that can contribute to the preclinical development of this compound. Further studies are warranted to establish the optimal dosing and treatment schedules for various solid tumor types.

References

Quantifying Ansamitocin P-3 in Biological Samples: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid family of macrolide antibiotics. Its cytotoxic activity stems from its ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2] As a key component in antibody-drug conjugates (ADCs), the precise quantification of this compound in biological matrices is critical for pharmacokinetic, toxicokinetic, and efficacy studies during drug development. This document provides detailed application notes and protocols for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).

Analytical Methods for Quantification

The primary methods for the quantification of this compound in biological samples are LC-MS/MS and HPLC. LC-MS/MS is favored for its high sensitivity and selectivity, making it ideal for detecting low concentrations typically found in pharmacokinetic studies. HPLC with UV detection is a robust alternative, though generally less sensitive than LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and specific electrospray ionization (ESI) LC-MS/MS method has been developed and validated for the quantification of this compound in rat plasma.[3][4] This method utilizes a simple liquid-liquid extraction for sample preparation and multiple reaction monitoring (MRM) for detection.

Table 1: Summary of LC-MS/MS Method Validation Parameters

Validation ParameterResult
Linearity Range1 - 500 ng/mL in rat plasma[3][4]
Lower Limit of Quantification (LLOQ)1 ng/mL[3][4]
Intra-day Precision (CV%)
1 ng/mL12.9%[3][4]
10 ng/mL6.7%[3][4]
200 ng/mL5.5%[3][4]
Inter-day Precision (CV%)
1 ng/mL10.4%[3][4]
10 ng/mL6.5%[3][4]
200 ng/mL6.4%[3][4]
AccuracyData not explicitly provided in cited sources.
RecoveryData not explicitly provided in cited sources.
High-Performance Liquid Chromatography (HPLC)

HPLC methods are commonly used for the analysis of this compound in fermentation broths and can be adapted for biological samples, typically requiring more extensive sample cleanup.

Table 2: Representative HPLC Method Parameters

ParameterCondition
ColumnAgilent Eclipse Plus C18 (4.6 x 250 mm, 5 µm)[2][5]
Mobile Phase45% Water with 0.5% formic acid : 55% Acetonitrile[2][5]
Flow Rate0.8 - 1.0 mL/min
DetectionUV at 254 nm[2][5][6][7]
Temperature25°C[7]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol is based on the method described by Si et al. (2004).[3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.2 mL of rat plasma, add the internal standard (e.g., depsipeptide FK228).

  • Add 1 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1100 series or equivalent

  • Column: Betabasic C8, 50mm x 2.1mm, 5µm[3][4]

  • Mobile Phase: Isocratic elution with 70% acetonitrile/0.9% formic acid[3][4]

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 3000 triple quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transitions:

    • This compound: m/z 635.2 -> 547.2[3][4]

    • Internal Standard (FK228): m/z 541.5 -> 424.0[3][4]

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification G AP3 This compound Tubulin β-Tubulin AP3->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits assembly Spindle Mitotic Spindle Disruption Microtubule->Spindle Checkpoint Spindle Assembly Checkpoint Activation (Mad2, BubR1) Spindle->Checkpoint Arrest Mitotic Arrest Checkpoint->Arrest p53 p53 Activation Arrest->p53 Apoptosis Apoptosis p53->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening of Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P-3 is a potent microtubule-targeting agent that belongs to the maytansinoid family of macrolide antibiotics.[1][2] It exerts its cytotoxic effects by inhibiting the assembly of microtubules, crucial components of the cytoskeleton involved in cell division, structure, and intracellular transport.[2][3] By binding to tubulin at the vinblastine (B1199706) site, this compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis, making it a compound of significant interest in cancer research and drug development.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize potential anti-cancer compounds.

Mechanism of Action

This compound functions as a microtubule depolymerizing agent.[2][3] Its primary mechanism involves binding to β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[5] This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle.[1][2][4] Ultimately, this sustained mitotic arrest triggers the p53-mediated apoptotic pathway, resulting in programmed cell death.[2][3][4]

Quantitative Data Summary

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) from various studies are summarized in the table below.

Cell LineCancer TypeIC₅₀ (pM)Reference
MCF-7Breast Adenocarcinoma20 ± 3[1][2]
HeLaCervical Adenocarcinoma50 ± 0.5[1][2]
EMT-6/AR1Murine Mammary Carcinoma140 ± 17[1][2]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[1][2]
U937Histiocytic Lymphoma180[1]
A-549Lung Carcinoma400 (as ED₅₀ in µg/mL)[6]
HT-29Colon Adenocarcinoma400 (as ED₅₀ in µg/mL)[6]
HCT-116Colon Carcinoma81[6]

Signaling Pathway

The signaling pathway initiated by this compound leading to apoptosis is depicted below.

AnsamitocinP3_Pathway AP3 This compound Tubulin β-Tubulin AP3->Tubulin Binds to Vinblastine Site MT_Depolymerization Microtubule Depolymerization Tubulin->MT_Depolymerization Inhibits Polymerization SAC Spindle Assembly Checkpoint Activation (Mad2, BubR1) MT_Depolymerization->SAC Mitotic_Arrest Mitotic Arrest (G2/M Phase) p53 p53 Activation Mitotic_Arrest->p53 SAC->Mitotic_Arrest Apoptosis Apoptosis p53->Apoptosis

This compound induced apoptotic signaling pathway.

High-Throughput Screening Protocols

The following are detailed protocols for primary and secondary assays suitable for high-throughput screening of compounds that mimic the activity of this compound.

Primary High-Throughput Screening: Cell Viability Assay

This protocol is designed to screen large compound libraries for cytotoxic effects, similar to those of this compound.

Experimental Workflow

HTS_Workflow_Viability cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Seed_Cells Seed Cells in 384-well Plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds & This compound (Control) Incubate_24h->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_Reagent Add CellTiter-Glo® Reagent Incubate_72h->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC₅₀ Values Measure_Luminescence->Calculate_IC50 Identify_Hits Identify 'Hits' Calculate_IC50->Identify_Hits

HTS workflow for cell viability screening.

Protocol:

  • Cell Seeding:

    • Culture a cancer cell line sensitive to this compound (e.g., MCF-7) under standard conditions.

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL in the appropriate culture medium.

    • Using an automated liquid handler, dispense 50 µL of the cell suspension into each well of a 384-well clear-bottom plate (2500 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition:

    • Prepare a dilution series of test compounds and this compound (as a positive control) in an appropriate solvent (e.g., DMSO). A typical concentration range for this compound would be from 1 pM to 100 nM.

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound dilution to the corresponding wells of the cell plates.

    • Include wells with DMSO only as a negative control.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Readout (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the negative (DMSO) and positive (a high concentration of a known cytotoxic agent or this compound) controls.

    • Plot the normalized data against the compound concentration and fit a dose-response curve to determine the IC₅₀ value for each compound.

    • Compounds exhibiting an IC₅₀ below a predefined threshold (e.g., < 1 µM) are considered "hits" for further investigation.

Secondary High-Throughput Screening: High-Content Imaging of Microtubule Disruption and Mitotic Arrest

This assay confirms the mechanism of action of the primary hits by visualizing their effects on the microtubule network and cell cycle progression.

Experimental Workflow

HCS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_imaging Imaging & Analysis Seed_Cells Seed Cells in 384-well Imaging Plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Hits Add 'Hit' Compounds & This compound (Control) Incubate_24h->Add_Hits Incubate_24h_2 Incubate for 24h Add_Hits->Incubate_24h_2 Fix_Permeabilize Fix and Permeabilize Cells Incubate_24h_2->Fix_Permeabilize Stain_Tubulin_DNA Stain for α-tubulin (e.g., Alexa Fluor 488) and DNA (e.g., DAPI) Fix_Permeabilize->Stain_Tubulin_DNA Acquire_Images Acquire Images using High-Content Imager Stain_Tubulin_DNA->Acquire_Images Analyze_Phenotypes Analyze for Microtubule Disruption and Mitotic Index Acquire_Images->Analyze_Phenotypes

High-content screening workflow for microtubule disruption.

Protocol:

  • Cell Seeding:

    • Follow the same procedure as in the primary assay, but use 384-well, black-walled, clear-bottom imaging plates.

  • Compound Treatment:

    • Treat the cells with the "hit" compounds from the primary screen at multiple concentrations around their IC₅₀ values.

    • Include this compound (e.g., at 50 pM and 100 pM) as a positive control and DMSO as a negative control.

    • Incubate for 24 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1 hour.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) and a DNA counterstain (e.g., DAPI) in blocking buffer for 1 hour in the dark.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to:

      • Segment individual cells based on the DAPI nuclear stain.

      • Quantify the morphology of the microtubule network in the green channel (Alexa Fluor 488). Look for depolymerization, characterized by a diffuse cytoplasmic signal rather than distinct filaments.

      • Quantify the percentage of cells in mitosis (mitotic index) based on condensed chromatin morphology in the DAPI channel. A significant increase in the mitotic index is indicative of mitotic arrest.

Biochemical Assay: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of compounds on tubulin polymerization and can be used to confirm direct interaction with tubulin.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein (>97% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.

    • Prepare a 10 mM GTP solution.

    • Prepare test compounds and controls (this compound as an inhibitor, paclitaxel (B517696) as a promoter) at 10x the final desired concentration.

  • Assay Procedure (Turbidity-based):

    • Add 10 µL of 10x compound solution to the wells of a pre-chilled 96-well or 384-well plate.

    • Add 90 µL of the tubulin/GTP mixture to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the change in absorbance over time.

    • Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the DMSO control.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀.

Conclusion

This compound is a valuable tool compound for high-throughput screening campaigns aimed at discovering novel anti-cancer agents that target microtubule dynamics. The provided protocols for cell-based and biochemical assays offer a robust framework for primary screening, hit confirmation, and mechanism of action studies. By employing these HTS methodologies, researchers can efficiently identify and characterize new compounds with therapeutic potential.

References

Troubleshooting & Optimization

Strategies to improve Ansamitocin P-3 fermentation yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Ansamitocin P-3 (AP-3) Fermentation Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the fermentation yield of AP-3, a potent anti-tumor agent.

Troubleshooting Guide

This guide addresses common issues encountered during AP-3 fermentation experiments in a question-and-answer format.

Problem: Low AP-3 Yield Despite Standard Fermentation Conditions

Question: My Actinosynnema pretiosum culture is growing, but the AP-3 yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low AP-3 yield can stem from several factors, ranging from suboptimal media composition to inefficient precursor supply or genetic limitations of the strain. Here’s a step-by-step troubleshooting workflow:

Low_AP3_Yield_Troubleshooting cluster_media Media Optimization cluster_precursor Precursor Feeding cluster_process Process Control cluster_strain Strain Engineering start Low AP-3 Yield media_check Step 1: Verify Media Composition start->media_check precursor_check Step 2: Assess Precursor Availability media_check->precursor_check Media OK carbon Optimize Carbon Source (e.g., Fructose (B13574), Glycerol) media_check->carbon nitrogen Optimize Nitrogen Source (e.g., Low Organic Nitrogen) media_check->nitrogen ions Supplement with Metal Ions (e.g., Mg2+) media_check->ions process_check Step 3: Evaluate Fermentation Process Parameters precursor_check->process_check Precursors Addressed isobutanol Add Isobutanol precursor_check->isobutanol fructose_feed Fed-batch with Fructose precursor_check->fructose_feed strain_check Step 4: Consider Strain Performance and Genetics process_check->strain_check Parameters Optimized oxygen Enhance Dissolved Oxygen (e.g., use of oxygen vectors) process_check->oxygen solution Improved AP-3 Yield strain_check->solution Strain Engineered/Optimized overexpress Overexpress Biosynthetic Genes (e.g., asmUdpg, asm13-17) strain_check->overexpress delete_competing Delete Competing Pathway Genes (e.g., T1PKS-15) strain_check->delete_competing enhance_efflux Enhance Efflux Pump Activity (e.g., Overexpress APASM_2704) strain_check->enhance_efflux

Caption: Troubleshooting workflow for low this compound yield.

  • Media Optimization: The composition of your fermentation medium is critical.

    • Carbon Source: Fructose has been shown to be more beneficial for AP-3 production than glucose.[1][2] A combination of fructose, glycerol (B35011), and soluble starch can increase AP-3 concentration significantly.[1] Economical substrates like cane molasses and glycerol can also be optimized.[3]

    • Nitrogen Source: A relatively low concentration of organic nitrogen in the culture medium can significantly improve AP-3 production.[4][5] This is because it can upregulate the transcription of genes involved in precursor and ansamitocin biosynthetic pathways.[6][7]

    • Divalent Metal Ions: The addition of Mg2+ has been found to be highly effective, with optimal addition leading to a 3.0-fold increase in AP-3 production in one study.[8]

  • Precursor Supply: AP-3 biosynthesis requires specific precursors. Insufficient supply can create a bottleneck.

    • Isobutanol: Supplementation with isobutanol can enhance AP-3 production.[3][9]

    • Fed-Batch Strategy: A rational fed-batch strategy with pulse feeding of fructose and isobutanol has been shown to significantly increase the AP-3 titer.[9]

  • Fermentation Process Parameters:

    • Dissolved Oxygen: Low dissolved oxygen can be a limiting factor. The use of oxygen vectors like soybean oil can promote strain growth and AP-3 production.[10][11]

  • Genetic and Metabolic Engineering: If media and process optimization do not yield satisfactory results, consider engineering the producer strain, Actinosynnema pretiosum.

    • Overexpression of Biosynthetic Genes: Overexpressing key genes in the AP-3 biosynthetic pathway, such as asmUdpg (for the AHBA precursor) and the asm13-17 cluster (for the glycolate (B3277807) unit), can lead to a substantial increase in yield.[9][12]

    • Deletion of Competing Pathways: Inactivating genes of competing polyketide synthase (PKS) pathways, such as T1PKS-15, can redirect precursors towards AP-3 biosynthesis, increasing the yield by up to 27%.[13]

    • Enhancing Efflux: AP-3 can be toxic to the producing organism. Overexpressing efflux pump genes (e.g., APASM_2704, APASM_3193, APASM_2805) can improve AP-3 tolerance and overall production.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the role of different carbon sources in AP-3 fermentation, and which one is optimal?

A1: The choice of carbon source significantly impacts both cell growth and AP-3 production. While glucose supports good biomass production, fructose has been shown to lead to a higher yield of AP-3, potentially by stimulating key genes in the secondary metabolism pathways.[2] Studies have demonstrated that optimized media containing fructose can lead to a nine-fold increase in AP-3 concentration compared to unoptimized media.[1] A combination of carbon sources, such as fructose and glycerol, can also be beneficial, with glycerol acting as a delayed carbon source to support the strain in the later stages of fermentation.[10] For cost-effective industrial production, economical carbon sources like cane molasses and glycerol have been successfully optimized.[3]

Q2: How can I genetically engineer Actinosynnema pretiosum for improved AP-3 yield?

A2: Genetic engineering offers powerful strategies to enhance AP-3 production. Here is a summary of effective approaches:

  • Overexpression of Precursor Supply Pathways: The biosynthesis of AP-3 depends on the availability of precursors like 3-amino-5-hydroxybenzoic acid (AHBA) and a unique glycolate unit. Overexpressing the gene cluster asm13-17, responsible for the glycolate unit supply, increased AP-3 accumulation by 1.94-fold.[9] Further co-overexpression of asmUdpg, which is involved in the AHBA pathway, led to even higher titers.[9][12]

AP3_Biosynthesis_and_Engineering cluster_precursors Precursor Supply cluster_pathway AP-3 Biosynthesis cluster_engineering Genetic Engineering Targets UDP_Glucose UDP-Glucose AHBA AHBA UDP_Glucose->AHBA asmUdpg Glycolate_Unit Glycolate Unit Precursor Proansamitocin Proansamitocin Glycolate_Unit->Proansamitocin asm13-17 AHBA->Proansamitocin PKS AP3 This compound Proansamitocin->AP3 Post-PKS Modifications Efflux Overexpress Efflux Pumps AP3->Efflux Export asmUdpg Overexpress asmUdpg asmUdpg->UDP_Glucose Enhances asm13_17 Overexpress asm13-17 asm13_17->Glycolate_Unit Enhances T1PKS15 Delete T1PKS-15 T1PKS15->AHBA Competes for Precursors

Caption: Key genetic engineering targets in the this compound biosynthetic pathway.

  • CRISPR-Cas9 Mediated Gene Deletion: A tailor-made pCRISPR–Cas9apre system can be used for efficient genome editing in A. pretiosum.[13] This allows for the deletion of large gene clusters that compete for precursors. For instance, inactivating the T1PKS-15 gene cluster resulted in a 27% increase in AP-3 production.[13]

  • Enhancing Efflux: Overexpression of identified efflux pump genes can significantly improve AP-3 yield by alleviating product toxicity. For example, overexpressing APASM_3193 led to an increase in AP-3 yield from 264.6 mg/L to 330.6 mg/L.[14][15]

  • Combinatorial Approach: Combining traditional mutation methods (like using N-methyl-N'-nitro-N-nitrosoguanidine) with metabolic engineering (overexpressing key biosynthetic genes) can have a synergistic effect, leading to very high AP-3 titers.[12]

Q3: What are the key precursors for AP-3 biosynthesis and how can their supply be improved through feeding strategies?

A3: The biosynthesis of the AP-3 carbon framework by a type I polyketide synthase (PKS) utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a starter unit.[16] The chain is extended by incorporating three propionate (B1217596) units, three acetate (B1210297) units, and an unusual hydroxylated two-carbon "glycolate" unit.[16] Improving the supply of these precursors is a key strategy for enhancing yield.

A highly effective method is a rational fed-batch fermentation strategy. In one study, pulse feeding of 15 g/L fructose and 1.64 g/L isobutanol at 60, 96, and 120 hours during bioreactor fermentation of an engineered strain resulted in an AP-3 production level of 757.7 mg/L.[9] Isobutanol is thought to be a precursor for the isobutyryl side chain of AP-3.

Data Summary Tables

Table 1: Impact of Genetic Engineering Strategies on AP-3 Yield

StrategyGene/Cluster TargetedStrainFold/Percent IncreaseFinal Titer (mg/L)Reference
Overexpression of Glycolate Unit Pathwayasm13-17A. pretiosum WT1.94-fold-[9]
Co-overexpression of Precursor Pathwaysasm13-17 & asmUdpgA. pretiosum WT-680.5[9]
Combinatorial Mutation & EngineeringasmUdpg & asm13-17 overexpression in mutant strainMutant M60% (vs. mutant)582.7[12]
Deletion of Competing PKS PathwayT1PKS-15Strain L4027%365[13]
Bidirectional Promoter InsertionKnock-in of j23119p-kasOp upstream of asm13-17Strain L4050%-[13]
Overexpression of Efflux PumpAPASM_3193A. pretiosum25%330.6[14][15]
Inactivation of Competing N-demethylationasm25A. pretiosum ATCC 31565>2-fold-[17]

Table 2: Effect of Media Optimization and Feeding Strategies on AP-3 Yield

StrategyKey Components/AdditivesFold/Percent IncreaseFinal Titer (mg/L)Reference
Divalent Ion AdditionMg2+3.0-fold85[8]
Carbon Source OptimizationFructose, Glycerol, Soluble Starch9-fold144[1]
Economical Media DevelopmentCane Molasses, Glycerol, Soybean Powder + Supplements-141[3]
Oxygen Vector Addition0.52% Soybean Oil (added at 50h)49.48%106.04[10][11]
Fed-Batch Fermentation (Engineered Strain)Pulse feeding of Fructose (15 g/L) and Isobutanol (1.64 g/L)-757.7[9]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for Enhanced AP-3 Production

This protocol is based on the strategy developed for the engineered A. pretiosum strain Oasm13-17:asmUdpg.[9]

  • Seed Culture Preparation:

    • Inoculate a loop of A. pretiosum spores into a 250 mL flask containing 50 mL of seed medium (e.g., S1 medium: 0.5% yeast extract, 3% tryptone soya broth, 10.3% sucrose).

    • Incubate at 30°C, 220 rpm for 24 hours.

  • Bioreactor Inoculation:

    • Transfer the seed culture (e.g., 3.3% v/v) into a 5-L bioreactor containing the production fermentation medium (e.g., S2 medium: 0.8% yeast extract, 3% tryptone soya broth, 10.3% sucrose, pH 7.5).

    • Maintain fermentation conditions at 30°C, with aeration and agitation to ensure sufficient dissolved oxygen.

  • Fed-Batch Feeding Strategy:

    • Prepare sterile concentrated solutions of fructose and isobutanol.

    • At 60 hours, 96 hours, and 120 hours of fermentation, aseptically pulse-feed the culture with fructose to a final concentration of 15 g/L and isobutanol to a final concentration of 1.64 g/L.

  • Sampling and Analysis:

    • Withdraw samples periodically to monitor cell growth (Dry Cell Weight) and AP-3 concentration using HPLC.[18][19]

Protocol 2: CRISPR-Cas9 Mediated Gene Deletion

This protocol provides a general workflow for gene deletion in A. pretiosum using a system like pCRISPR–Cas9apre.[13]

  • Plasmid Construction:

    • Synthesize two guide RNA (sgRNA) sequences targeting the upstream and downstream regions of the gene cluster to be deleted (e.g., T1PKS-15).

    • Clone the sgRNAs into the pCRISPR–Cas9apre vector.

    • Construct a donor plasmid containing the upstream and downstream homologous arms (approx. 1.5 kb each) of the target gene cluster.

  • Conjugation:

    • Introduce the pCRISPR–Cas9apre plasmid and the donor plasmid into A. pretiosum via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

    • Plate the conjugation mixture on a selection medium (e.g., YMG agar) containing appropriate antibiotics (e.g., apramycin (B1230331) for the plasmid) and nalidixic acid to counter-select the E. coli donor.

  • Screening for Deletants:

    • After incubation, screen the resulting exconjugants by PCR using primers flanking the target deletion site. A smaller PCR product compared to the wild-type indicates a successful deletion.

    • Confirm the deletion by sequencing the PCR product.

  • Plasmid Curing:

    • Cure the CRISPR-Cas9 plasmid from the confirmed mutant strain by subculturing on non-selective media.

    • Verify the loss of the plasmid by checking for antibiotic sensitivity.

References

Technical Support Center: Overcoming Challenges in the Purification of Ansamitocin P-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ansamitocin P-3.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its production via fermentation, resulting in a complex mixture of structurally related ansamitocins and other metabolites.[1][2] Key difficulties include:

  • Complex Starting Material: The fermentation broth of Actinosynnema pretiosum contains a myriad of cellular components and secondary metabolites, making the initial isolation of this compound difficult.[1][2]

  • Presence of Structurally Similar Impurities: Several ansamitocin analogues (e.g., P-0, P-1, P-2, P-4) with minor variations in the C-3 acyl side chain are often co-produced, complicating the separation process.

  • Product Stability: this compound can be sensitive to factors such as pH and temperature, potentially leading to degradation during purification.

  • High Purity Requirements: For its use in applications like antibody-drug conjugates (ADCs), extremely high purity of this compound is mandatory.[1]

Q2: What are the most common methods used for this compound purification?

A2: A multi-step approach is typically employed, combining several chromatographic and separation techniques. The most common methods include:

  • Solvent Extraction: To isolate ansamitocins from the fermentation broth.

  • Column Chromatography: Using stationary phases like silica (B1680970) gel, neutral alumina, or reversed-phase media for separation.[1]

  • High-Performance Counter-Current Chromatography (HPCCC): A liquid-liquid chromatography technique that avoids solid supports and potential sample degradation.[2]

  • Crystallization: As a final step to achieve high purity.

Q3: What level of purity and recovery can be expected with different purification methods?

A3: Purity and recovery yields are highly dependent on the specific protocol and the scale of the purification. The following table summarizes reported data for some methods.

Purification MethodStarting MaterialPurity AchievedRecovery/YieldReference
High-Performance Counter-Current Chromatography (HPCCC)160 mg crude sample from fermentation broth98.4%28.8 mg[2]
Resin Adsorption followed by Reversed-Phase HPLCFermentation broth>95%Not specified[3]
Solvent Extraction and Neutral Alumina Column ChromatographyFermentation broth80%Not specified[3]

Troubleshooting Guides

Solvent Extraction
Issue Possible Cause Troubleshooting Steps
Low Yield of this compound in the Organic Phase Incomplete extraction from the fermentation broth.- Ensure thorough mixing of the aqueous and organic phases. - Perform multiple extractions with fresh solvent. - Adjust the pH of the aqueous phase to ensure this compound is in a neutral form, enhancing its solubility in organic solvents.
Emulsion formation at the interface.- Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifuge the mixture to separate the layers. - Allow the mixture to stand for a longer period.
Presence of a Large Amount of Impurities in the Extract Co-extraction of other broth components.- Use a more selective organic solvent. - Perform a back-extraction with an aqueous solution at a pH where some impurities are ionized and partition into the aqueous phase.
Silica Gel Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation of this compound from Analogues Inappropriate solvent system.- Optimize the mobile phase polarity. A less polar solvent system will increase retention and may improve separation. - Use a gradient elution to better resolve compounds with different polarities.
Column overloading.- Reduce the amount of crude extract loaded onto the column.
Poorly packed column.- Ensure the silica gel is packed uniformly to avoid channeling.
Degradation of this compound on the Column Acidity of the silica gel.- Neutralize the silica gel by pre-washing the column with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[4] - Consider using a less acidic stationary phase like neutral alumina.[1]
Compound Elutes Too Quickly or is Retained Too Strongly Incorrect mobile phase polarity.- If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase. - If the compound is retained too strongly (low Rf), increase the polarity of the mobile phase.
High-Performance Counter-Current Chromatography (HPCCC)
Issue Possible Cause Troubleshooting Steps
Poor Resolution of Peaks Suboptimal two-phase solvent system.- The partition coefficient (K) of this compound should be between 0.5 and 2.0 for good separation. Adjust the solvent system to achieve an optimal K value.[5]
Emulsification of the two phases.- Adjust the composition of the solvent system to reduce interfacial tension. - Decrease the flow rate or rotational speed.
Loss of Stationary Phase High mobile phase flow rate.- Reduce the flow rate of the mobile phase.
Incorrect rotational speed.- Optimize the rotational speed to improve retention of the stationary phase.
Crystallization
Issue Possible Cause Troubleshooting Steps
Failure to Form Crystals Solution is not supersaturated.- Slowly evaporate the solvent to increase the concentration of this compound. - Add a poor solvent (anti-solvent) dropwise to induce precipitation.
Presence of impurities inhibiting crystallization.- Further purify the this compound solution using another chromatographic step.
Formation of Oil Instead of Crystals High concentration of impurities.- Dilute the solution and attempt a slower crystallization process. - Re-purify the material.
Inappropriate solvent system.- Experiment with different solvent and anti-solvent combinations.
Formation of Very Small Crystals Rapid nucleation.- Decrease the rate of supersaturation by slowing down solvent evaporation or the addition of the anti-solvent. - Optimize the temperature of crystallization.

Experimental Protocols

Protocol 1: Purification of this compound using High-Performance Counter-Current Chromatography (HPCCC)

This protocol is based on the method described by Yao et al. (2010).[2]

  • Preparation of the Two-Phase Solvent System:

    • Prepare a mixture of hexane-ethyl acetate-methanol-water with a volume ratio of 0.6:1:0.6:1.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • Sample Preparation:

    • Dissolve the crude extract of this compound in a small volume of the lower phase.

  • HPCCC Instrument Setup and Operation:

    • Fill the entire column with the upper phase (stationary phase).

    • Set the desired rotational speed (e.g., 850 rpm).

    • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

    • Once the system reaches hydrodynamic equilibrium (mobile phase emerges from the column outlet), inject the sample.

    • Monitor the effluent using a UV detector at 254 nm.

    • Collect fractions based on the chromatogram.

  • Analysis of Fractions:

    • Analyze the collected fractions by HPLC to determine the purity of this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing - Purification cluster_2 Challenges & Troubleshooting Fermentation Fermentation of Actinosynnema pretiosum Solvent_Extraction Solvent Extraction Fermentation->Solvent_Extraction Column_Chromatography Column Chromatography (e.g., Silica Gel) Solvent_Extraction->Column_Chromatography Challenge1 Complex Broth Emulsion Formation Solvent_Extraction->Challenge1 HPCCC High-Performance Counter-Current Chromatography Column_Chromatography->HPCCC Alternative or further purification Crystallization Crystallization Column_Chromatography->Crystallization Challenge2 Co-elution of Analogues Product Degradation Column_Chromatography->Challenge2 HPCCC->Crystallization Challenge3 Phase Emulsification Stationary Phase Loss HPCCC->Challenge3 Final_Product High-Purity This compound Crystallization->Final_Product Challenge4 Oiling Out Poor Crystal Formation Crystallization->Challenge4

Caption: General workflow for the purification of this compound, highlighting key stages and associated challenges.

Decision_Tree Start Start: Crude this compound Extract Purity_Check Initial Purity Assessment Start->Purity_Check High_Purity High Purity (>80%)? Purity_Check->High_Purity Yes Low_Purity Low Purity (<80%)? Purity_Check->Low_Purity No HPCCC HPCCC High_Purity->HPCCC Silica_Column Silica Gel Column Chromatography Low_Purity->Silica_Column Silica_Column->Purity_Check Crystallization Crystallization HPCCC->Crystallization Final_Purity_Check Final Purity Check (>98%) Crystallization->Final_Purity_Check End High-Purity this compound Final_Purity_Check->End Yes Re_Purify Re-purify Final_Purity_Check->Re_Purify No Re_Purify->HPCCC

Caption: Decision tree for selecting a purification strategy for this compound based on initial purity.

References

Ansamitocin P-3 Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of Ansamitocin P-3, a potent maytansinoid antitumor agent. Understanding its degradation profile is critical for experimental design, formulation development, and ensuring the integrity of research data. This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address common challenges encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

This compound, like other maytansinoids, is susceptible to degradation under various conditions. The primary factors influencing its stability are:

  • pH: The ester linkage at the C-3 position is prone to hydrolysis, particularly under basic or acidic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, especially UV radiation, may lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.

Q2: What is the major degradation pathway for this compound?

The most prominent degradation pathway for this compound is the hydrolysis of the C-3 ester side chain. This reaction cleaves the isobutyryl group, resulting in the formation of maytansinol (B1676226). This is a common degradation route for maytansinoid compounds.

Q3: What are the known degradation products of this compound?

Based on studies of maytansinoids, the following are potential degradation products of this compound:

  • Maytansinol: The core structure resulting from the hydrolysis of the C-3 ester.

  • Epimers: Isomerization at chiral centers, such as C-9 or C-10, can occur under certain stress conditions, leading to the formation of epimers like 10-epimaytansine and 9-epimaytansine.

  • Oxidation Products: Degradation can also occur through oxidation at various positions on the molecule.

  • Hydroxylated derivatives: Metabolic processes can lead to hydroxylated forms of this compound.[1]

Troubleshooting Guide

Problem: Inconsistent results in bioassays or analytical measurements.

Possible Cause: Degradation of this compound stock solutions or experimental samples.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that solid this compound is stored at the recommended temperature of 2-8°C in a well-sealed container, protected from light and moisture.[] Stock solutions should be stored at -20°C or -80°C.

  • Assess Solvent Stability: this compound is soluble in various organic solvents like DMSO, DMF, and ethanol.[] However, the long-term stability in these solvents at room temperature may be limited. Prepare fresh solutions for critical experiments or validate the stability of stock solutions over time.

  • Control Experimental pH: If working with aqueous buffers, maintain a pH close to neutral (pH 6-8) to minimize hydrolysis. Avoid strongly acidic or basic conditions.

  • Protect from Light: Conduct experiments under reduced light conditions or use amber-colored vials to prevent photodegradation.

  • Purity Check: Regularly assess the purity of your this compound standard and samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Problem: Appearance of unexpected peaks in HPLC chromatograms.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Peak Identification: If your HPLC is coupled with a mass spectrometer (LC/MS), analyze the mass-to-charge ratio (m/z) of the unknown peaks to tentatively identify potential degradation products. For this compound (MW: 635.14 g/mol ), a peak corresponding to maytansinol (resulting from the loss of the isobutyryl group) would have a lower molecular weight.

  • Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study on a sample of this compound. This involves intentionally exposing the compound to stress conditions (acid, base, heat, light, oxidation) to generate degradation products. The retention times of the peaks in your experimental samples can then be compared to those of the generated degradants.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3][4][5][6]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

    • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat it in an oven or water bath at a set temperature (e.g., 80°C) for a defined period. For solid-state thermal degradation, heat the powdered this compound directly.

    • Photodegradation: Expose an aliquot of the stock solution (in a phototransparent container) to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A common mobile phase combination is a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 232, 251, or 280 nm), or Mass Spectrometry (MS) for identification.

  • Column Temperature: 25-30°C

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate how results can be presented. Actual degradation rates will depend on specific experimental conditions.

Stress ConditionDuration (hours)Temperature (°C)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl246075Maytansinol
0.1 M NaOH82560Maytansinol
3% H₂O₂242585Oxidized derivatives
Heat (Solid)488090Thermal degradants
Photolysis242580Photodegradants

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results AP3 This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) AP3->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 25°C) AP3->Base Oxidation Oxidation (e.g., 3% H₂O₂, 25°C) AP3->Oxidation Thermal Thermal Degradation (e.g., 80°C) AP3->Thermal Photo Photodegradation (ICH Q1B) AP3->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS Mass Spectrometry (Identification) HPLC->MS Data Degradation Profile & Product Identification MS->Data

Forced Degradation Experimental Workflow

degradation_pathway AP3 This compound Maytansinol Maytansinol AP3->Maytansinol Hydrolysis (Acid/Base) Epimers Epimers (e.g., 10-epi-maytansine) AP3->Epimers Isomerization (Heat/pH) Oxidation_Products Oxidation Products AP3->Oxidation_Products Oxidation

Primary Degradation Pathways of this compound

References

Technical Support Center: Optimizing Ansamitocin P-3 Dosage for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ansamitocin P-3. The information is designed to address specific issues that may be encountered during the optimization of preclinical study dosages.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent microtubule inhibitor. It binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest in the G2/M phase, which ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2]

Q2: What is a typical starting dose for in vivo studies with this compound?

A2: A review of preclinical studies suggests that a common efficacious dose for this compound in mouse models is around 25 µg/kg/day.[3] For example, this dosage has been shown to significantly prolong the survival time of mice with B16 melanoma.[3] However, the optimal starting dose can vary depending on the tumor model and the formulation used. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.

Q3: What is the maximum tolerated dose (MTD) of this compound in preclinical models?

Q4: How should this compound be formulated for in vivo administration?

A4: this compound has poor water solubility, requiring a specific formulation for in vivo use. A common approach involves creating a stock solution in an organic solvent like DMSO, followed by dilution in a vehicle suitable for injection. One recommended formulation for intravenous (IV) or intraperitoneal (IP) injection in mice is a mixture of DMSO, PEG300, Tween-80, and saline.[6] It is crucial to prepare the formulation fresh for each use.

Q5: What are the expected pharmacokinetic properties of this compound?

A5: Pharmacokinetic studies in Sprague-Dawley rats have shown that this compound plasma concentrations follow a triexponential decline after intravenous administration. This suggests that the drug distributes into deep tissue compartments and then slowly equilibrates back into the bloodstream.[7]

Q6: How stable is this compound in solution and under storage?

A6: this compound should be stored at 2-8°C in a well-sealed container, away from oxidizing agents.[8] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Troubleshooting Guides

Issue 1: Suboptimal Antitumor Efficacy in Xenograft Models

Problem: You are not observing the expected tumor growth inhibition in your preclinical model.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Dosing The dose of this compound may be too low to achieve a therapeutic concentration at the tumor site. Consider performing a dose-escalation study to determine the MTD and identify a more potent dose. Review literature for effective doses in similar models.
Inadequate Dosing Frequency The dosing schedule may not be frequent enough to maintain sufficient drug exposure. Based on the pharmacokinetic profile, which suggests a distribution into deep tissues, a more frequent dosing schedule may be necessary.
Formulation Issues This compound may be precipitating out of solution. Ensure the formulation is prepared correctly and used immediately. Visually inspect the solution for any precipitation before injection.
Tumor Model Resistance The chosen cancer cell line may be inherently resistant to microtubule inhibitors. Confirm the in vitro sensitivity of your cell line to this compound using a cell viability assay.
Drug Administration Ensure the accuracy of the administration route (e.g., intravenous vs. intraperitoneal) and the injection technique to guarantee the full dose is delivered.
Issue 2: Excessive Toxicity in Animal Subjects

Problem: Your mice or rats are experiencing significant weight loss, lethargy, or other signs of toxicity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Dose is Too High The administered dose is likely exceeding the MTD in your specific animal model and strain. Reduce the dose in subsequent cohorts.
Vehicle Toxicity The formulation vehicle itself may be causing adverse effects, especially with high concentrations of DMSO. For mice, it is recommended to keep the final DMSO concentration below 10% for normal mice and below 2% for sensitive strains like nude mice.[9]
Rapid Infusion For intravenous administration, a rapid bolus injection can lead to acute toxicity. Consider a slower infusion rate.
Animal Health Status Pre-existing health issues in the animals can make them more susceptible to drug toxicity. Ensure all animals are healthy before starting the experiment.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (pM)
MCF-7Breast Adenocarcinoma20 ± 3[1]
HeLaCervical Carcinoma50 ± 0.5[10]
EMT-6/AR1Mouse Mammary Tumor140 ± 17[10]
MDA-MB-231Breast Adenocarcinoma150 ± 1.1[10]
A-549Lung Carcinoma~400,000 (as 4 x 10⁻⁷ µg/mL)[3]
HT-29Colon Adenocarcinoma~400,000 (as 4 x 10⁻⁷ µg/mL)[3]
HCT-116Colon Carcinoma81[3]

Table 2: Preclinical In Vivo Data for this compound and Analogs

CompoundAnimal ModelCancer ModelDose and ScheduleKey FindingsReference
This compoundMiceB16 Melanoma (i.p.)25 µg/kg/dayProlonged survival time by 130%[3]
9-Thiothis compoundRats (SD)N/A (Toxicity study)Single doseMTD > 0.4 mg/kg[4]
9-Thiothis compoundRats (SD)N/A (Toxicity study)Daily for 14 daysSTD10 = 0.05 mg/kg[4]
Maytansinoid-ADCMice (CD1)N/A (Toxicity study)Single doseMTD ~ 2.2 mg/kg (of conjugated maytansinoid)[5]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (SRB Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 pM to 1000 pM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 24 to 48 hours.

  • Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Protocol 2: Preparation of this compound Formulation for Intravenous Injection in Mice
  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common ratio is 40% PEG300, 5% Tween-80, and 45% saline.

  • Dilution: Slowly add the this compound stock solution to the vehicle to achieve the desired final concentration for injection. Ensure the final DMSO concentration is as low as possible (ideally below 10%).

  • Mixing: Vortex the final solution thoroughly to ensure complete mixing and dissolution.

  • Administration: Administer the freshly prepared formulation to the mice via intravenous injection (e.g., tail vein).

Note: This is a general protocol. The final concentrations and ratios may need to be optimized for your specific experimental needs.

Visualizations

Ansamitocin_P3_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Tubulin Dimers Tubulin Dimers This compound->Tubulin Dimers Binds to Microtubule Microtubule Tubulin Dimers->Microtubule Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Define Preclinical Model in_vitro In Vitro Cell Viability Assay (Determine IC50) start->in_vitro formulation Develop Stable Formulation (e.g., DMSO/PEG300/Tween-80/Saline) in_vitro->formulation mtd_study In Vivo MTD Study (Dose Escalation) formulation->mtd_study efficacy_study In Vivo Efficacy Study (Xenograft Model) mtd_study->efficacy_study pk_study Pharmacokinetic (PK) Study (Optional but Recommended) mtd_study->pk_study data_analysis Analyze Tumor Growth Inhibition, Toxicity, and PK data efficacy_study->data_analysis pk_study->data_analysis end Optimized Dosage Regimen data_analysis->end

Caption: Experimental workflow for dosage optimization.

Troubleshooting_Guide cluster_efficacy Troubleshooting Low Efficacy cluster_toxicity Troubleshooting High Toxicity start Unexpected In Vivo Results? low_efficacy Low/No Efficacy start->low_efficacy Yes high_toxicity High Toxicity start->high_toxicity No, but... check_dose Increase Dose/Frequency low_efficacy->check_dose check_formulation Verify Formulation Stability low_efficacy->check_formulation check_resistance Confirm In Vitro Sensitivity low_efficacy->check_resistance check_admin Review Administration Technique low_efficacy->check_admin reduce_dose Decrease Dose high_toxicity->reduce_dose check_vehicle Assess Vehicle Toxicity high_toxicity->check_vehicle slow_infusion Slow Infusion Rate (IV) high_toxicity->slow_infusion

Caption: Troubleshooting decision tree.

References

Enhancing Ansamitocin P-3 production through metabolic engineering

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metabolic engineering of Ansamitocin P-3 (AP-3). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the genetic manipulation and fermentation of Actinosynnema pretiosum for enhanced AP-3 production.

Category 1: Low AP-3 Titer & Biosynthetic Bottlenecks

  • Q1: My engineered A. pretiosum strain exhibits low AP-3 production. What are the common metabolic bottlenecks?

    • A1: Low AP-3 production is often linked to insufficient supply of key precursors. The primary bottlenecks typically involve:

      • The AHBA Starter Unit: The biosynthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), from UDP-glucose is a critical rate-limiting step.[1][2][3]

      • Extender Units: Inadequate pools of malonyl-CoA, methylmalonyl-CoA (MM-CoA), and the unusual methoxymalonyl-acyl carrier protein (MM-ACP) can limit the polyketide synthase (PKS) machinery.[2][4][5]

      • Regulatory Control: The expression of the ansamitocin biosynthetic gene cluster (asm BGC) is tightly controlled by both pathway-specific and global pleiotropic regulators. Insufficient activation of these regulators can lead to low yields.[1]

      • Competing Pathways: Cellular resources and precursors can be diverted to competing metabolic pathways, such as fatty acid biosynthesis, reducing the flux towards AP-3.[2][6]

  • Q2: How can I increase the supply of the AHBA starter unit?

    • A2: A proven strategy is to overexpress the genes involved in the aminoshikimate pathway that produces AHBA.[1][3] Specifically, overexpressing the asmUdpg gene cassette, which is involved in converting UDP-glucose to AHBA, has been shown to significantly improve AP-3 titers.[1][7]

  • Q3: What strategies are effective for boosting the supply of extender units like MM-CoA and MM-ACP?

    • A3: To enhance the availability of extender units, you can:

      • Overexpress Key Gene Clusters: Overexpression of the asm13-17 gene cluster, responsible for the biosynthesis of the "glycolate" extender unit (methoxymalonyl-ACP), has led to a 1.94-fold increase in AP-3 accumulation.[7]

      • Optimize Fermentation Media: Supplementing the fermentation medium with Mg²⁺ has been shown to enhance the activities of methylmalonyl-CoA carboxyltransferase (MCT) and methylmalonyl-CoA mutase (MCM), thereby improving the supply of MM-CoA and increasing AP-3 production up to 3-fold.[4]

      • Delete Competing Pathways: Inactivating competing Type I Polyketide Synthase (T1PKS) gene clusters can redirect the precursor pool (e.g., triacylglycerols) towards AP-3 biosynthesis, increasing the yield by approximately 27%.[2]

  • Q4: My strain produces N-demethylthis compound (PND-3) and other undesired byproducts. How can I increase the specificity towards AP-3?

    • A4: The accumulation of PND-3 suggests a bottleneck in the final N-methylation step or competition from other tailoring enzymes.

      • Overexpression of the N-methyltransferase gene asm10 can drive the conversion of PND-3 to AP-3.[6]

      • Inactivation of competing genes, such as asm25 which is predicted to be an inhibitory gene for AP-3 production, can significantly increase the AP-3 yield. Deleting asm25 resulted in a more than 2-fold increase in AP-3.[8]

Category 2: Genetic Manipulation of A. pretiosum

  • Q5: Genetic manipulation of A. pretiosum is challenging due to its high GC content. What are the recommended tools?

    • A5: The lack of efficient genome editing tools has historically hindered metabolic engineering in A. pretiosum.[2] However, tailored CRISPR-Cas9 systems have been successfully developed and are now the recommended approach. These toolkits allow for scarless genome editing, including gene deletions and insertions.[2][9][10] For successful application, it is crucial to optimize components like the cas9 gene for the host's codon preference and use suitable replicons (e.g., pIJ101).[2]

  • Q6: My CRISPR-Cas9 gene knockouts are inefficient. What are some troubleshooting steps?

    • A6: Inefficiency in CRISPR-Cas9 editing in Actinomycetes can arise from several factors:

      • Repair Pathway: DNA double-strand breaks introduced by Cas9 can be repaired by either homology-directed repair (HDR) or the error-prone non-homologous end joining (NHEJ) pathway.[10] For precise deletions, ensure you provide an adequate homology repair template. If no template is provided, NHEJ will result in a library of variable deletions.[10]

      • Vector Construction: Ensure the single guide RNA (sgRNA) is correctly designed and cloned. Using simplified cloning technologies like USER cloning can improve the efficiency of vector construction.[11]

      • Transformation/Conjugation: A. pretiosum is often manipulated via intergeneric conjugation from E. coli.[3] Optimize conjugation protocols, including the pre-germination of spores and the selection process, to ensure successful plasmid transfer.[12]

Category 3: Fermentation & Culture Optimization

  • Q7: How do culture morphology and growth phase relate to AP-3 production?

    • A7: In Actinomycetes, secondary metabolite production is often linked to morphological differentiation and typically occurs during the stationary phase.[1][2] Excessive mycelial fragmentation during the early stages of fermentation can be detrimental to yield.[5] AP-3 biosynthesis itself can also incur stress on the producing strain, repressing growth at high concentrations.[13]

  • Q8: What are effective strategies for optimizing the fermentation medium to enhance AP-3 yield?

    • A8: Medium optimization is a critical and effective strategy.

      • Carbon/Nitrogen Sources: Utilizing low-cost substrates like cane molasses, glycerol, and soybean powder can create an economical and high-yield fermentation platform.[14] A relatively low concentration of organic nitrogen has been shown to upregulate precursor and biosynthetic pathway genes, directing more carbon flux towards AP-3.[6][15]

      • Oxygen Vectors: Dissolved oxygen is a key parameter. Adding exogenous oxygen vectors like soybean oil can significantly improve AP-3 production (up to 49.5% higher) by promoting aerobic metabolism.[16]

      • Precursor Feeding: A rational fed-batch strategy with pulse feeding of precursors can dramatically increase titers. For example, feeding fructose (B13574) and isobutanol in a bioreactor has achieved AP-3 levels of 757.7 mg/L.[7]

Quantitative Data Summary

The following tables summarize the quantitative impact of various metabolic engineering and fermentation strategies on AP-3 production.

Table 1: Enhancement of AP-3 Production via Metabolic Engineering

Strain / ConditionGenetic ModificationAP-3 Titer (mg/L)Fold Increase (approx.)Reference
A. pretiosum Wild-Type-~42-[6]
A. pretiosum MRandom mutation (MNNG)~1263.0x[17]
M-asmUdpg:asm13-17Overexpression of asmUdpg & asm13-17 in mutant M582.713.9x (vs WT)[17]
Oasm13-17Overexpression of asm13-17-1.94x[7]
Oasm13-17:asmUdpgOverexpression of asm13-17 & asmUdpg680.516.2x (vs WT)[7]
BDP-jkKnock-in of bidirectional promoter j23119p-kasOp~3651.5x (vs parent L40)[2]
ΔcrsRDeletion of response regulator crsR6.670.36x (Decrease)[1]
Δasm25Inactivation of asm25->2.0x[8]
FtsZ OverexpressionOverexpression of cell division protein FtsZ327.371.3x[18]
Efflux Pump OverexpressionOverexpression of APASM_3193330.61.25x[19]

Table 2: Enhancement of AP-3 Production via Fermentation Optimization

Parameter OptimizedConditionAP-3 Titer (mg/L)Fold Increase (approx.)Reference
Divalent Metal IonAddition of Mg²⁺853.0x[4]
Oxygen VectorAddition of 0.52% soybean oil106.041.5x[16]
Fed-Batch StrategyPulse feeding fructose and isobutanol757.7-[7]
Economical MediumCane molasses, glycerol, soybean powder111.9-[14]
Precursor SupplementationL-methionine and L-valine (with asm10 OE)2465.8x[6]

Diagrams of Pathways & Workflows

Visual representations of the key biosynthetic pathways and experimental logic.

AP3_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_post_pks Post-PKS Tailoring UDP_Glucose UDP-Glucose AHBA AHBA (Starter Unit) UDP_Glucose->AHBA asm23-24, asm43-47 Propionyl_CoA Propionyl-CoA MM_CoA Methylmalonyl-CoA Propionyl_CoA->MM_CoA PCC Acetyl_CoA Acetyl-CoA M_CoA Malonyl-CoA Acetyl_CoA->M_CoA ACC Glyceraldehyde_3P Glyceraldehyde-3P MM_ACP Methoxymalonyl-ACP ('Glycolate' Unit) Glyceraldehyde_3P->MM_ACP asm13-17 PKS_Core Proansamitocin Assembly (Type I PKS) AHBA->PKS_Core MM_CoA->PKS_Core M_CoA->PKS_Core MM_ACP->PKS_Core Proansamitocin Proansamitocin PKS_Core->Proansamitocin asmA, asmB, asmC, asmD PND3 N-demethylansamitocin P-3 (PND-3) Proansamitocin->PND3 Tailoring Steps AP3 This compound (AP-3) PND3->AP3 N-methylation (asm10)

Caption: Overview of the this compound biosynthetic pathway.

Metabolic_Engineering_Workflow Start Identify Production Bottleneck Strategy Select Engineering Strategy (Overexpression, Deletion, Promoter Engineering) Start->Strategy Manipulation Genetic Manipulation (e.g., CRISPR-Cas9) Strategy->Manipulation Verification Verify Mutant Strain (PCR, Sequencing) Manipulation->Verification Fermentation Fermentation & Process Optimization Verification->Fermentation Analysis Quantify AP-3 Titer (HPLC Analysis) Fermentation->Analysis Evaluation Evaluate Strain Performance Analysis->Evaluation End High-Yielding Strain Evaluation->End Goal Met Iterate Further Optimization Evaluation->Iterate Goal Not Met Iterate->Strategy

Caption: Logical workflow for metabolic engineering of AP-3 production.

Regulatory_Pathway Global_Signals Global Signals (Nutrient Levels, Growth Phase) CrsRK CrsRK (TCS) Global_Signals->CrsRK AdpA AdpA_1075 Global_Signals->AdpA CrsR CrsR (Regulator) CrsRK->CrsR Phosphorylation Asm_Cluster Ansamitocin Biosynthetic Gene Cluster (asm BGC) CrsR->Asm_Cluster Positive Regulation (Indirect) AdpA->Asm_Cluster Positive Regulation (Directly controls asm28) AP3_Production AP-3 Production Asm_Cluster->AP3_Production

Caption: Simplified regulatory network governing AP-3 biosynthesis.

Detailed Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Deletion in A. pretiosum

This protocol is a generalized procedure based on established methods for Actinomycetes.[2][11][12] Optimization for your specific target gene and laboratory conditions is recommended.

  • Design of sgRNA and Homology Arms:

    • Identify a 20-bp protospacer sequence for your target gene, ending with a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). Use bioinformatics tools to minimize off-target effects.

    • Design primers to amplify ~1-kb upstream (Left Arm) and ~1-kb downstream (Right Arm) homology regions flanking the gene to be deleted.

  • Construction of the CRISPR-Cas9 Editing Plasmid:

    • Synthesize and anneal complementary oligonucleotides for the designed sgRNA.

    • Clone the annealed sgRNA duplex into a suitable A. pretiosum CRISPR-Cas9 vector (e.g., a derivative of pCRISPomyces-2 adapted for Actinosynnema[2]). This is often done via Golden Gate assembly.

    • Amplify the left and right homology arms using PCR.

    • Assemble the homology arms into the sgRNA-containing vector. This can be done using Gibson Assembly or by traditional restriction-ligation cloning into a linearized vector.

    • Transform the final plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) for subsequent conjugation.

  • Intergeneric Conjugation:

    • Grow the E. coli donor strain to mid-log phase (OD₆₀₀ ~0.6-0.8) in LB with appropriate antibiotics.

    • Harvest and wash the E. coli cells twice with antibiotic-free LB to remove any residual antibiotics.

    • Prepare A. pretiosum spores by pre-germinating them in a suitable medium (e.g., 2xYT) at 50°C for 10 minutes.

    • Mix the washed E. coli donor cells with the pre-germinated A. pretiosum spores.

    • Plate the mixture onto a suitable mating medium (e.g., MS agar) and incubate for 16-20 hours at 28-30°C.

    • Overlay the plates with a selective agent (e.g., nalidixic acid to counter-select E. coli) and an antibiotic corresponding to the resistance marker on the CRISPR plasmid (e.g., apramycin).

    • Incubate until exconjugant colonies appear.

  • Screening and Verification of Deletion Mutants:

    • Restreak individual exconjugant colonies onto fresh selective agar (B569324) to isolate single colonies.

    • To verify the gene deletion, perform colony PCR using primers that bind outside the homology arms used for cloning. The PCR product from a successful double-crossover mutant will be smaller than the wild-type product.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Shake-Flask Fermentation for AP-3 Production

This protocol is based on typical fermentation conditions described in the literature.[1][3]

  • Seed Culture Preparation:

    • Inoculate a spore suspension of the A. pretiosum strain into 50 mL of seed medium (e.g., YMG medium: 0.4% yeast extract, 1% malt (B15192052) extract, 0.4% glucose, pH 7.3).

    • Incubate at 28°C with shaking at 220 rpm for 48 hours.

  • Main Fermentation:

    • Transfer the seed culture (e.g., 5% v/v) into 100 mL of fermentation medium in a 500 mL baffled flask. The fermentation medium composition should be optimized but can be based on a production medium like those described by Liu et al. (2020) or Fan et al. (2016).[1][14]

    • Incubate the fermentation culture at 28°C with shaking at 220 rpm for up to 144 hours.

    • Collect samples periodically (e.g., every 24 hours) to measure cell growth (Dry Cell Weight, DCW) and quantify AP-3 production.

Protocol 3: Quantification of this compound by HPLC

This protocol is based on the analytical method described by Zhong et al. (2019) and cited in subsequent studies.[1]

  • Sample Preparation:

    • Take a 1 mL aliquot of the culture broth.

    • Centrifuge to separate the mycelia from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297). Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the upper ethyl acetate layer and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried extract in a known volume (e.g., 500 µL) of methanol (B129727) for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 column (e.g., Diamonsil C18, 250 mm × 4.6 mm).

    • Mobile Phase: An acetonitrile-water gradient. The specific gradient profile should be optimized to achieve good separation of AP-3 from other metabolites.

    • Detection: UV detector set to 254 nm.

    • Quantification: Create a standard curve using a pure AP-3 standard of known concentrations. Calculate the concentration of AP-3 in the samples by comparing their peak areas to the standard curve. The final titer is typically reported in mg/L of the culture broth.

References

Troubleshooting low yield in Ansamitocin P-3 microbial culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Ansamitocin P-3 (AP-3) microbial culture with Actinosynnema pretiosum.

Troubleshooting Guide

This guide addresses common issues encountered during AP-3 fermentation, offering potential causes and actionable solutions.

1. Issue: Very low or no detectable AP-3 production.

  • Question: My Actinosynnema pretiosum culture is growing, but I cannot detect any this compound. What are the possible reasons?

  • Answer: This issue can stem from several factors, ranging from genetic integrity to suboptimal culture conditions.

    • Strain Viability and Integrity: Ensure the A. pretiosum strain has not lost its AP-3 production capabilities through repeated subculturing. It is advisable to use a fresh culture from a cryopreserved stock.

    • Incorrect Media Composition: The biosynthesis of AP-3 is highly dependent on the precursors and nutrients available in the medium.[1][2][3] Verify the composition of both the seed and fermentation media against a known successful formulation.

    • Suboptimal pH: The pH of the culture medium can significantly impact microbial growth and secondary metabolite production. Ensure the initial pH is correctly adjusted and monitored throughout the fermentation.

    • Inadequate Aeration and Agitation: Oxygen supply is critical for the aerobic bacterium A. pretiosum and for the biosynthesis of AP-3.[4][5] Poor dissolved oxygen levels due to inadequate agitation or aeration can severely limit production.

    • Incorrect Fermentation Temperature: A. pretiosum has an optimal temperature range for growth and AP-3 production. Deviations from this range can inhibit biosynthesis.

2. Issue: AP-3 yield is significantly lower than expected.

  • Question: My culture is producing AP-3, but the titer is much lower than reported values. How can I improve the yield?

  • Answer: Low yields are a common challenge. The following areas should be investigated for potential optimization:

    • Precursor Limitation: The biosynthesis of AP-3 requires specific precursors like 3-amino-5-hydroxybenzoic acid (AHBA), propionate, acetate (B1210297), and a glycolate (B3277807) unit.[1][6][7] Supplementing the medium with precursors such as isobutanol can enhance the yield.[8][9]

    • Suboptimal Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are crucial.[2][3][10][11] For instance, using economical substrates like cane molasses and glycerol (B35011) has been shown to support high AP-3 titers.[3] A low organic nitrogen concentration may also improve production.[2][10][11]

    • Dissolved Oxygen Limitation: Insufficient dissolved oxygen is a frequent bottleneck.[4][5] Consider increasing agitation speed, enriching the air supply with pure oxygen, or adding oxygen vectors like soybean oil to the medium.[4][5]

    • Regulatory Gene Expression: The expression of genes within the ansamitocin biosynthetic cluster (asm) and other regulatory genes is critical.[1][12] Genetic engineering strategies, such as overexpressing positive regulators (e.g., CrsR, AdpA_1075) or deleting negative regulators, have proven effective in boosting yields.[1][12]

    • Feedback Inhibition or Product Toxicity: High concentrations of AP-3 can be toxic to the producing organism and may inhibit its own biosynthesis.[13] Engineering efflux pumps to export the product more efficiently can alleviate this issue.[14]

    • Divalent Metal Ion Concentration: The presence of certain divalent metal ions, particularly Mg²⁺, has been shown to enhance AP-3 production by influencing enzyme activities involved in precursor supply.[15]

3. Issue: Inconsistent AP-3 yields between batches.

  • Question: I am observing significant variability in AP-3 production from one fermentation batch to another, even with the same protocol. What could be the cause?

  • Answer: Batch-to-batch inconsistency often points to subtle variations in starting materials or process parameters.

    • Inoculum Quality: The age, size, and physiological state of the inoculum can have a profound impact on the fermentation kinetics and final product yield. Standardize the inoculum preparation procedure, including the age of the seed culture and the spore suspension concentration.

    • Raw Material Variability: The composition of complex media components like soybean meal, yeast extract, or molasses can vary between suppliers and even between different lots from the same supplier.[3] This can lead to inconsistent nutrient availability.

    • Precise Control of Fermentation Parameters: Ensure that parameters such as temperature, pH, and dissolved oxygen are tightly controlled and monitored throughout each fermentation run. Even small deviations can lead to different outcomes.

    • Mycelial Morphology: The morphology of A. pretiosum in submerged culture (e.g., pelleted vs. filamentous growth) can affect nutrient uptake, oxygen transfer, and ultimately, AP-3 production.[12] Shear stress from agitation can influence morphology.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound? A1: this compound is a secondary metabolite produced by the Gram-positive bacterium Actinosynnema pretiosum.[1][16]

Q2: What is the general biosynthetic pathway for this compound? A2: The biosynthesis of AP-3 starts with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[1][17] This is followed by the condensation of propionate, acetate, and a glycolate extender unit by a type I polyketide synthase (PKS) to form proansamitocin (B1237151).[1][7] A series of post-PKS modifications, including methylation, halogenation, carbamoylation, epoxidation, and esterification, convert proansamitocin into the final AP-3 product.[17]

Q3: How can I accurately quantify the concentration of this compound in my culture broth? A3: The standard method for quantifying AP-3 is High-Performance Liquid Chromatography (HPLC).[1][5] Typically, the culture supernatant is extracted with an organic solvent like ethyl acetate, the solvent is evaporated, and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.[3] Detection is commonly performed using a UV detector at 254 nm.[1][5]

Q4: Are there any known genetic modifications to A. pretiosum that can increase AP-3 yield? A4: Yes, several genetic engineering strategies have been successfully employed. These include:

  • Overexpression of positive regulatory genes like CrsR and AdpA_1075.[1][12]

  • Overexpression of genes involved in precursor supply, such as those for the glycolate unit (asm13-17) and AHBA (asmUdpg).[6]

  • Deletion of competing pathways or negative regulators.[7] For example, inactivating the gene asm25, which is involved in the synthesis of an AP-3 byproduct, can increase the final AP-3 titer.[8]

  • Enhancing the expression of efflux pump genes to improve AP-3 export and reduce cellular toxicity.[14]

Q5: What role does dissolved oxygen play in AP-3 production? A5: A. pretiosum is an aerobic bacterium, and dissolved oxygen is a critical factor for both cell growth and AP-3 biosynthesis.[16] Higher oxygen levels can promote the primary metabolism (e.g., TCA cycle and amino acid metabolism), which in turn provides more precursors for secondary metabolite synthesis, leading to increased AP-3 production.[4][5]

Data Summary Tables

Table 1: Effect of Genetic Modifications on this compound Yield

Strain/ModificationAP-3 Yield (mg/L)Fold Increase vs. ControlReference
Wild-TypeVaries by study--
Overexpression of CrsR~60% increase1.6[1]
Overexpression of asm13-17-1.94[6]
Overexpression of asm13-17 and asmUdpg680.5-[6]
Inactivation of T1PKS-153651.27[7]
Overexpression of efflux genes302.4 - 330.61.14 - 1.25[14]
Inactivation of asm25 + 40 mM isobutanol~220~1.5[8][9]

Table 2: Effect of Media Optimization and Additives on this compound Yield

ConditionAP-3 Yield (mg/L)Fold Increase vs. ControlReference
Control (without oxygen vector)~71-[4][5]
+ 0.52% Soybean Oil (added at 50h)106.041.49[4][5]
Control (without Mg²⁺)~28-[15]
+ Optimal Mg²⁺853.0[15]
Optimized economical medium111.9-[3]
Optimized medium + isobutanol, soybean oil, Vit B1141-[3]
Fed-batch with fructose (B13574) and isobutanol757.7-[6]

Experimental Protocols

1. General Fermentation Protocol for this compound Production

  • Seed Culture Preparation:

    • Inoculate spore suspensions of A. pretiosum into a seed culture medium. A typical seed medium contains (w/v): 2% glucose, 4% soluble starch, 1% soybean meal, 0.5% polypeptone, 0.3% NaCl, and 0.5% CaCl₂, with the pH adjusted to 7.0.[1]

    • Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.[1]

  • Fermentation:

    • Transfer the seed culture (typically a 5-10% v/v inoculum) into the fermentation medium.

    • A representative fermentation medium consists of (w/v): 3% maltodextrin, 3% soluble starch, 1% malt (B15192052) extract, 0.5% polypeptone, and 1% CaCl₂, with the pH adjusted to 7.0.[1]

    • Incubate the fermentation culture at 28°C with shaking at 220 rpm for up to 144 hours.[1] Samples can be taken at regular intervals to monitor growth and AP-3 production.

2. Protocol for AP-3 Extraction and HPLC Quantification

  • Extraction:

    • Take a 1 mL sample of the culture broth and centrifuge to separate the supernatant from the mycelia.

    • Extract the supernatant with an equal volume of ethyl acetate.[1]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper ethyl acetate phase and evaporate it to dryness under vacuum or a stream of nitrogen.

    • Redissolve the dried extract in a known volume (e.g., 1 mL) of methanol.[3]

  • HPLC Analysis:

    • Analyze the redissolved sample using an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][3]

    • Use a mobile phase suitable for separating AP-3, such as an acetonitrile-water gradient[1] or isocratic 70% methanol.[5]

    • Set the flow rate to approximately 0.8-1.0 mL/min and the column temperature to 25-30°C.

    • Detect AP-3 using a UV detector at a wavelength of 254 nm.[1][5]

    • Quantify the AP-3 concentration by comparing the peak area to a standard curve prepared with pure AP-3.

Visualizations

Ansamitocin_P3_Biosynthesis_Pathway cluster_precursors Primary Metabolism & Precursor Supply cluster_ansamitocin_synthesis This compound Biosynthesis EMP Glycolysis (EMP) Acetyl_CoA Acetyl-CoA EMP->Acetyl_CoA Glycolate_Unit Glycolate Extender Unit EMP->Glycolate_Unit PPP Pentose Phosphate (PP) Pathway UDP_Glucose UDP-Glucose PPP->UDP_Glucose TCA TCA Cycle Propionyl_CoA Propionyl-CoA TCA->Propionyl_CoA Amino_Acids Amino Acid Metabolism Isobutyryl_CoA Isobutyryl-CoA Amino_Acids->Isobutyryl_CoA AHBA AHBA (Starter Unit) (asm24, asm43, etc.) UDP_Glucose->AHBA asm genes PKS Type I PKS Assembly (asmA-D) Propionyl_CoA->PKS Extender Unit Acetyl_CoA->PKS Extender Unit Glycolate_Unit->PKS Extender Unit (asm13-17) Post_PKS Post-PKS Modifications (Methylation, Halogenation, etc.) Isobutyryl_CoA->Post_PKS Side Chain (asm19) AHBA->PKS Proansamitocin Proansamitocin PKS->Proansamitocin Proansamitocin->Post_PKS AP3 This compound Post_PKS->AP3

Caption: Simplified overview of the this compound biosynthetic pathway.

Troubleshooting_Workflow Start Low AP-3 Yield Detected Check_Growth Is Culture Growth Normal? Start->Check_Growth Check_Strain Verify Strain Integrity (from frozen stock) Check_Growth->Check_Strain No Check_Media Check Seed & Fermentation Media (Composition, pH) Check_Growth->Check_Media No Check_Conditions Verify Physical Parameters (Temp, Agitation, Aeration) Check_Growth->Check_Conditions No Growth_OK Growth is Normal Check_Growth->Growth_OK Yes Check_Strain->Check_Media Check_Media->Check_Conditions Optimize_Precursors Precursor Limitation? (Add Isobutanol, etc.) Growth_OK->Optimize_Precursors Optimize_Oxygen Oxygen Limitation? (Increase Agitation, Add Oxygen Vector) Growth_OK->Optimize_Oxygen Optimize_Nutrients Suboptimal C/N source? (Test alternatives, concentrations) Growth_OK->Optimize_Nutrients Review_Inoculum Review Inoculum Prep & Raw Material Quality Growth_OK->Review_Inoculum Result Improved AP-3 Yield Optimize_Precursors->Result Optimize_Oxygen->Result Genetic_Engineering Consider Genetic Modification (Regulator/Efflux overexpression) Optimize_Nutrients->Genetic_Engineering Optimize_Nutrients->Result Genetic_Engineering->Result Review_Inoculum->Result

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Ansamitocin P-3 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting resistance to Ansamitocin P-3 in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent anti-mitotic agent belonging to the maytansinoid family. Its primary mechanism of action is the inhibition of microtubule assembly. It binds directly to β-tubulin, at or near the vinblastine (B1199706) binding site, which leads to the depolymerization of microtubules.[1][2][3] This disruption of the microtubule network interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[3][4] Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, often through a p53-mediated pathway.[3][5]

Q2: What are the principal known mechanisms of resistance to this compound and other maytansinoids in cancer cells?

Cancer cells can develop resistance to this compound and related maytansinoids through several mechanisms. The most well-documented are:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp, also known as MDR1 or ABCB1), is a primary mechanism.[6][7][8][9] These membrane proteins function as pumps that actively remove the drug from the cell, reducing its intracellular concentration and thus its cytotoxic effect.[8] Upregulation of other transporters like ABCC1 has also been implicated.[1]

  • Target Alteration: While less specifically documented for this compound itself, a common resistance mechanism for microtubule-targeting agents involves alterations in the drug's target, β-tubulin. This can include the expression of different tubulin isotypes that have lower binding affinity for the drug or point mutations in the β-tubulin gene that prevent effective drug binding.[10][11]

  • Reduced Drug Uptake: In the context of antibody-drug conjugates (ADCs) that use maytansinoid payloads (like T-DM1), a reduction in the expression of the target antigen (e.g., HER2) on the cell surface can lead to decreased internalization of the ADC and, consequently, reduced intracellular delivery of the cytotoxic maytansinoid.[6][7][12]

  • Alterations in Apoptotic Pathways: Since this compound's ultimate cytotoxic effect is the induction of apoptosis, defects in apoptotic signaling pathways can confer resistance. For example, mutations in the tumor suppressor gene TP53 can make cells less susceptible to apoptosis induction following drug-induced mitotic arrest.[3][13]

  • Dysfunctional Drug Metabolism: Alterations in the intracellular trafficking and lysosomal degradation pathways of maytansinoid-containing ADCs can prevent the efficient release of the active cytotoxic payload within the cancer cell, leading to resistance.[12]

Troubleshooting Guides

Problem 1: My cancer cell line is showing increasing IC50 values to this compound over time. How can I determine if this is due to increased drug efflux?

Answer: Acquired resistance to maytansinoids is frequently caused by the upregulation of ABC transporters like P-glycoprotein (MDR1). You can investigate this possibility with the following experimental workflow:

  • Functional Assay (Drug Efflux Assay): The most direct way to test for increased efflux pump activity is to perform a fluorescent substrate efflux assay. Rhodamine 123 is a common fluorescent substrate for P-glycoprotein.

    • Principle: P-gp-overexpressing cells will pump out Rhodamine 123, resulting in lower intracellular fluorescence compared to sensitive parental cells. This efflux can be blocked by known P-gp inhibitors.

    • Procedure: A detailed protocol for the Rhodamine 123 Efflux Assay is provided in the "Experimental Protocols" section below.

    • Expected Outcome: If your resistant cells show lower Rhodamine 123 accumulation than the parental cells, and this difference is reversed by a P-gp inhibitor (like verapamil (B1683045) or cyclosporin (B1163) A), it strongly suggests that P-gp upregulation is a key resistance mechanism.

  • Protein Expression Analysis (Western Blot): To confirm the findings of the functional assay, you can directly measure the protein levels of P-glycoprotein (MDR1).

    • Principle: A Western blot will quantify the amount of P-gp protein in your sensitive and resistant cell lysates.

    • Procedure: A general protocol for Western Blotting of P-glycoprotein is provided in the "Experimental Protocols" section.

    • Expected Outcome: You would expect to see a significantly stronger band for P-glycoprotein in the resistant cell line lysate compared to the sensitive parental line.[3]

Problem 2: I suspect my this compound-resistant cell line may have alterations in its target, β-tubulin. How can I investigate this?

Answer: Resistance due to target modification is a known mechanism for anti-tubulin agents. Here’s how you can approach this problem:

  • Visualize the Microtubule Network (Immunofluorescence): First, confirm that this compound is still capable of disrupting the microtubule network in your resistant cells, although perhaps at a higher concentration.

    • Principle: Immunofluorescence microscopy using an anti-α-tubulin or anti-β-tubulin antibody allows you to visualize the structure of the microtubule cytoskeleton. In sensitive cells, this compound causes a dramatic depolymerization of microtubules.[3]

    • Procedure: A detailed protocol for Immunofluorescence Staining of Microtubules is provided below.

    • Expected Outcome: You may find that higher concentrations of this compound are required to induce the same level of microtubule disruption in your resistant cells compared to the parental line. If the microtubules are completely unaffected even at very high concentrations, it could point to a significant target alteration.

  • Sequence the β-tubulin Gene (TUBB): The most definitive way to check for target modification is to sequence the gene encoding β-tubulin.

    • Principle: Point mutations in the TUBB gene can alter the amino acid sequence of the β-tubulin protein, potentially preventing this compound from binding effectively.[10][11]

    • Procedure: Isolate mRNA from both your sensitive and resistant cell lines, reverse transcribe it to cDNA, and then amplify the coding region of the TUBB gene using PCR. Sequence the PCR products and compare the sequences from the resistant cells to the parental cells and the reference sequence.

    • Expected Outcome: The presence of a non-synonymous mutation in the resistant cell line that is absent in the parental line would be strong evidence for target-based resistance.

Problem 3: My cells are arresting in G2/M phase in response to this compound but are not undergoing apoptosis efficiently. What could be the cause?

Answer: This scenario suggests a defect in the apoptotic signaling pathway downstream of mitotic arrest.

  • Assess Apoptosis: First, quantify the level of apoptosis in sensitive versus resistant cells after treatment.

    • Principle: Use an assay like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V detects early apoptotic cells, while PI detects late apoptotic/necrotic cells.

    • Expected Outcome: You would expect to see a significantly lower percentage of Annexin V-positive cells in your resistant line compared to the sensitive line after treatment with an effective dose of this compound.

  • Analyze Key Apoptotic Proteins (Western Blot): Investigate the status of key proteins in the apoptotic pathway, particularly p53.

    • Principle: this compound can induce apoptosis via a p53-mediated pathway.[3] Loss or mutation of p53 is a common mechanism for apoptosis evasion.[13]

    • Procedure: Perform a Western blot for p53 on lysates from both sensitive and resistant cells. Also, check for the induction of downstream targets of p53 like p21, and key apoptosis markers like cleaved Caspase-3.

    • Expected Outcome: Resistant cells might show a lack of p53 protein expression or a failure to increase p53 levels upon drug treatment compared to sensitive cells.[3]

  • Sequence the TP53 Gene: If the Western blot suggests an issue with p53, sequencing the TP53 gene is the next logical step.

    • Principle: A mutation in the TP53 gene can lead to the expression of a non-functional protein that cannot initiate apoptosis.

    • Procedure: Isolate genomic DNA or cDNA from your cell lines and sequence the coding region of the TP53 gene.

    • Expected Outcome: Identifying a known inactivating mutation in the resistant cell line would provide a clear mechanism for its resistance to apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (pM)Reference(s)
MCF-7Human Breast Adenocarcinoma20 ± 3[3][11]
HeLaHuman Cervical Carcinoma50 ± 0.5[3][11]
EMT-6/AR1Multi-drug Resistant Mouse Mammary Tumor140 ± 17[3][11]
MDA-MB-231Human Breast Adenocarcinoma150 ± 1.1[3][11]
U937Human Histiocytic Lymphoma180[4]

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Table 2: Acquired Resistance to Trastuzumab-Maytansinoid Antibody-Drug Conjugates (TM-ADC)
Parental Cell LineResistant Cell LineFold ResistancePrimary Resistance MechanismReference(s)
MDA-MB-361361-TM~256-foldIncreased ABCC1 expression[1][2]
JIMT-1JIMT1-TM~16-foldReduced Her2 antigen expression[1]
KPL-4KPL-4 TRNot specifiedDecreased HER2, Upregulation of MDR1[6][7]
BT-474M1BT-474M1 TRNot specifiedLoss of SLC46A3, PTEN deficiency[6][7]

This table shows data for antibody-drug conjugates using a maytansinoid payload, which is structurally and functionally similar to this compound. The resistance mechanisms are highly relevant.

Visualizations

ResistanceMechanisms *Key points of potential resistance cluster_cell Cancer Cell cluster_membrane Cell Membrane AP3_extra This compound (Extracellular) AP3_intra This compound (Intracellular) AP3_extra->AP3_intra Diffusion MDR1 P-glycoprotein (MDR1/ABCB1) MDR1->AP3_extra Efflux* AP3_intra->MDR1 Binding Tubulin β-Tubulin AP3_intra->Tubulin Binding & Inhibition* Microtubules Microtubule Network Tubulin->Microtubules Polymerization MitoticArrest G2/M Arrest Microtubules->MitoticArrest Disruption Apoptosis Apoptosis MitoticArrest->Apoptosis Induction R_MDR1 Increased MDR1 Expression R_MDR1->MDR1 R_Tubulin Tubulin Mutation/ Isotype Shift R_Tubulin->Tubulin R_Apoptosis Defective Apoptosis (e.g., p53 mutation) R_Apoptosis->Apoptosis

Caption: Overview of this compound action and resistance mechanisms.

TroubleshootingFlowchart start Suspected AP-3 Resistance (Increased IC50) q1 Is drug efflux increased? start->q1 exp1 Perform Rhodamine 123 Efflux Assay q1->exp1 res1_yes Yes exp1->res1_yes Lower fluorescence vs parental res1_no No exp1->res1_no No change confirm1 Confirm with Western Blot for P-glycoprotein (MDR1) res1_yes->confirm1 q2 Are microtubules still disrupted? res1_no->q2 mech1 Mechanism: Increased Drug Efflux confirm1->mech1 exp2 Perform Immunofluorescence for α/β-tubulin q2->exp2 res2_yes Yes exp2->res2_yes Disruption observed res2_no No exp2->res2_no No disruption q3 Is apoptosis induced after G2/M arrest? res2_yes->q3 confirm2 Sequence TUBB gene for mutations res2_no->confirm2 mech2 Mechanism: Target Alteration confirm2->mech2 exp3 Perform Annexin V/PI Apoptosis Assay q3->exp3 res3_yes Yes exp3->res3_yes Apoptosis observed res3_no No exp3->res3_no No/Reduced Apoptosis confirm3 Western Blot for p53, cleaved Caspase-3 & Sequence TP53 res3_no->confirm3 mech3 Mechanism: Apoptosis Evasion confirm3->mech3

References

Methods to reduce impurities in Ansamitocin P-3 preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ansamitocin P-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for reducing impurities in this compound preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound preparations?

A1: this compound is typically produced via fermentation by microorganisms like Actinosynnema pretiosum.[1][2] The fermentation broth is a complex mixture, leading to several potential impurities in the crude extract. The most common impurities are other ansamitocin analogues, which differ in the C-3 ester side chain. These include:

  • Ansamitocin P-0 (Maytansinol)

  • Ansamitocin P-1

  • Ansamitocin P-2

  • This compound' (iso-butyrate ester)

  • Ansamitocin P-4[3]

Other metabolites from the fermentation process also contribute to the impurity profile. The presence of these impurities is a significant challenge in achieving the high purity required for applications such as antibody-drug conjugates (ADCs).[2]

Q2: What is the general workflow for purifying this compound from a fermentation broth?

A2: A multi-step approach is typically employed to isolate and purify this compound. The general workflow involves:

  • Extraction: Initial recovery of ansamitocins from the fermentation broth using solvent extraction.

  • Chromatography: Sequential chromatographic steps to separate this compound from other analogues and metabolites. Common techniques include column chromatography on silica (B1680970) gel or alumina, and preparative high-performance liquid chromatography (HPLC).

  • Crystallization: Final purification step to obtain high-purity crystalline this compound.

Each step must be carefully monitored and optimized to ensure high yield and purity.[2]

Q3: My this compound preparation is showing a new impurity after storage. What could it be?

A3: this compound, like other maytansinoids, can be susceptible to degradation under certain conditions. The appearance of a new impurity upon storage could indicate degradation. While specific degradation pathways for this compound are not extensively documented in publicly available literature, forced degradation studies on similar molecules suggest that hydrolysis, oxidation, and photolysis are potential degradation routes. Hydrolysis of the C-3 ester is a likely degradation pathway, which would yield maytansinol (B1676226) (Ansamitocin P-0). It is crucial to store purified this compound under appropriate conditions (e.g., protected from light, at low temperatures) to minimize degradation.

Troubleshooting Guides

Chromatographic Purification Issues

Problem: Co-elution of this compound with other ansamitocin analogues (e.g., P-2, P-4) in silica gel column chromatography.

Possible Causes & Solutions:

  • Inadequate Selectivity of the Mobile Phase: The polarity of the mobile phase may not be optimal to resolve structurally similar analogues.

    • Solution: Employ a gradient elution with a shallow gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., hexane (B92381) or toluene). This can enhance the separation of compounds with minor structural differences.

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the column's stationary phase weight.

  • Improper Column Packing: An improperly packed column can result in channeling and poor resolution.

    • Solution: Ensure the column is packed uniformly. Dry packing followed by careful solvent equilibration or wet slurry packing can be effective.

Problem: Peak tailing or broadening in HPLC analysis.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on C18 columns can interact with polar functional groups on the ansamitocin molecule, causing peak tailing.

    • Solution: Use an end-capped C18 column. Adding a small amount of a competitive base (e.g., triethylamine) or an acid (e.g., formic or acetic acid) to the mobile phase can also help to mask the silanol groups and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Crystallization Issues

Problem: Failure of this compound to crystallize from solution.

Possible Causes & Solutions:

  • Sub-optimal Solvent System: The chosen solvent/anti-solvent system may not provide the necessary supersaturation for nucleation and crystal growth.

    • Solution: Experiment with different solvent systems. A common approach is to dissolve the purified this compound in a good solvent (e.g., ethyl acetate (B1210297), methanol) and then slowly add an anti-solvent (e.g., hexane, heptane) until turbidity is observed, followed by slow cooling.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Ensure the material is of high purity (>95%) before attempting crystallization. An additional chromatographic step may be necessary.

  • Incorrect Temperature Profile: The cooling rate can significantly impact crystal formation.

    • Solution: Experiment with different cooling rates. Slow, controlled cooling often yields better quality crystals. Seeding the solution with a small crystal of this compound can also promote crystallization.

Experimental Protocols

Protocol 1: Purification of this compound using High-Performance Counter-Current Chromatography (HPCCC)

This protocol is based on a published method that achieved a purity of 98.4%.[4]

1. Sample Preparation:

  • Start with a crude extract of this compound from the fermentation broth.

2. HPCCC System and Parameters:

  • Instrument: A preparative high-performance counter-current chromatograph.

  • Two-Phase Solvent System: Hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v).

  • Procedure:

    • Prepare the two-phase solvent system and thoroughly equilibrate the phases.
    • Fill the column with the stationary phase.
    • Inject the crude sample dissolved in a small amount of the mobile phase.
    • Elute with the mobile phase at an appropriate flow rate.
    • Monitor the effluent with a UV detector and collect fractions containing this compound.

3. Analysis and Post-purification:

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 2: General Guideline for Purification by Silica Gel Column Chromatography

This is a general protocol that will require optimization for specific crude extracts.

1. Column Preparation:

  • Choose a silica gel with a suitable particle size (e.g., 60-120 mesh).

  • Pack the column using either a dry packing or wet slurry method with a non-polar solvent like hexane.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

3. Elution:

  • Start with a non-polar mobile phase (e.g., hexane or toluene).

  • Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A suggested starting gradient could be from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 70:30), followed by a further increase in ethyl acetate concentration. The optimal gradient will need to be determined experimentally.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

4. Post-purification:

  • Combine the pure fractions and evaporate the solvent.

Protocol 3: General Guideline for Crystallization

This protocol provides a starting point for developing a crystallization method.

1. Solvent Selection:

  • Dissolve the purified this compound (ideally >95% purity) in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or methanol) at a slightly elevated temperature.

2. Anti-solvent Addition:

  • Slowly add a pre-chilled "bad" solvent (anti-solvent) in which this compound is poorly soluble (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

3. Cooling and Crystal Growth:

  • Gently warm the solution until the turbidity just disappears.

  • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth. Avoid agitation.

4. Crystal Isolation:

  • Once a sufficient amount of crystals has formed, isolate them by filtration.

  • Wash the crystals with a small amount of the cold anti-solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Reported Purification Methods for this compound

Purification MethodStarting MaterialAchieved PurityKey ParametersReference
High-Performance Counter-Current Chromatography (HPCCC)160 mg crude extract98.4%Solvent system: hexane-ethyl acetate-methanol-water (0.6:1:0.6:1, v/v/v/v)[4]
Adsorption on Macroporous Resin & Preparative HPLCFermentation broth>95%C18 preparative column; gradient elution with acetonitrile/water.A recent patent application outlines this approach.

Visualizations

Experimental_Workflow Fermentation Fermentation Broth (Actinosynnema pretiosum) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Ansamitocin Extract Extraction->Crude_Extract Column_Chrom Silica Gel / Alumina Column Chromatography Crude_Extract->Column_Chrom Semi_Pure Semi-purified This compound Column_Chrom->Semi_Pure Prep_HPLC Preparative HPLC or HPCCC Semi_Pure->Prep_HPLC High_Purity High Purity This compound (>95%) Prep_HPLC->High_Purity Crystallization Crystallization (e.g., Ethyl Acetate/Hexane) High_Purity->Crystallization Final_Product Crystalline This compound (>98%) Crystallization->Final_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_CoElution cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Co-elution of Ansamitocin Analogues Cause1 Inadequate Mobile Phase Selectivity Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Poor Column Packing Problem->Cause3 Solution1 Optimize Gradient Elution (Shallow Gradient) Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Repack Column Carefully Cause3->Solution3

Caption: Troubleshooting logic for co-elution issues in chromatography.

References

Validation & Comparative

A Comparative Guide to Ansamitocin P-3, DM1, and DM4 Payloads in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the maytansinoid payloads Ansamitocin P-3, DM1, and DM4, which are utilized in the development of antibody-drug conjugates (ADCs). The information presented herein is supported by experimental data to aid in the selection of cytotoxic agents for targeted cancer therapy.

Introduction to Maytansinoid Payloads

This compound, DM1 (Mertansine), and DM4 (Ravtansine) are highly potent microtubule-inhibiting agents belonging to the maytansinoid family of cytotoxic compounds.[1][] Their mechanism of action involves binding to tubulin, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis, making them effective payloads for ADCs.[3][] this compound is a natural product isolated from microorganisms, and it serves as a precursor for the semi-synthesis of DM1 and DM4, which are derivatives designed to facilitate conjugation to monoclonal antibodies.[5]

Mechanism of Action

All three maytansinoids share a common mechanism of action. Upon internalization of the ADC by the target cancer cell, the payload is released and binds to tubulin at or near the vinca (B1221190) alkaloid binding site. This binding inhibits the polymerization of microtubules, essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, ultimately triggering programmed cell death (apoptosis).

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cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Lysosome Lysosome Antigen->Lysosome Internalization Payload Released Payload (this compound, DM1, or DM4) Lysosome->Payload Payload Release Tubulin Tubulin Payload->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for maytansinoid-based ADCs.

Efficacy Comparison

Direct head-to-head comparative studies of ADCs utilizing this compound, DM1, and DM4 are limited in publicly available literature. However, data from various studies provide insights into their individual potencies.

In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxicity of maytansinoids from different studies. It is important to note that these values are highly dependent on the specific antibody, linker, cell line, and experimental conditions.

PayloadLinkerAntibodyCell LineIC50 (pM)Reference
DM1SMCChuC242COLO 2053.5 - 15[6]
DM4SPDBhuC242COLO 2053.5 - 15[6]
This compoundN/A (Free Drug)N/AMCF-720 ± 3[3]
This compoundN/A (Free Drug)HeLa50 ± 0.5[3]
This compoundN/A (Free Drug)EMT-6/AR1140 ± 17[3]
This compoundN/A (Free Drug)MDA-MB-231150 ± 1.1[3]

Note: The IC50 values for the free drug this compound are included for reference of its intrinsic potency.

In Vivo Efficacy

A study comparing an anti-EpCAM ADC with a DM1 payload using two different linkers (SMCC and PEG4Mal) in a COLO 205MDR xenograft model demonstrated that the choice of linker can significantly impact efficacy. The anti-EpCAM–PEG4Mal–DM1 conjugate was found to be approximately four-fold more efficacious than the anti-EpCAM–SMCC–DM1 conjugate.[7]

Another study evaluated an anti-CD123 ADC with a DM4 payload (7E7-DM4) in a MOLM-14 AML xenograft model. At a dose of 10 mg/kg, the ADC substantially suppressed tumor growth and significantly improved survival compared to the 1 mg/kg dose group and the control group.[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

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start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight prepare_dilutions Prepare ADC Serial Dilutions incubate_overnight->prepare_dilutions treat_cells Treat Cells with ADC incubate_overnight->treat_cells prepare_dilutions->treat_cells incubate_treatment Incubate for 72-96h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Preclinical Superiority of Ansamitocin P-3 in Breast Cancer Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Ansamitocin P-3, a potent microtubule-targeting agent, demonstrates significant preclinical efficacy in breast cancer models, exhibiting superior cytotoxicity at picomolar concentrations compared to conventional chemotherapeutics. This guide provides a comprehensive comparison of this compound with other established breast cancer therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

This compound, a maytansinoid ansamycin (B12435341) antibiotic, has emerged as a highly promising therapeutic agent in the preclinical setting for breast cancer. Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][2] This potent cytotoxic activity has been observed across a range of breast cancer cell lines, including the estrogen receptor-positive (ER+) MCF-7 and the triple-negative MDA-MB-231 lines.

Comparative In Vitro Cytotoxicity

This compound exhibits exceptional potency against breast cancer cells, with half-maximal inhibitory concentrations (IC50) in the picomolar range. This level of activity is significantly greater than that of standard chemotherapeutic agents such as paclitaxel (B517696) and doxorubicin, which typically require nanomolar concentrations to achieve similar effects. While direct head-to-head studies are limited, the available data underscores the superior cytotoxic potential of maytansinoids like this compound.[3]

Cell LineThis compound IC50 (pM)[1]Paclitaxel IC50 (nM)Doxorubicin IC50 (nM)
MCF-7 20 ± 3~5-10~50-100
MDA-MB-231 150 ± 1.1~2-5~20-50

Table 1: Comparative in vitro cytotoxicity of this compound, Paclitaxel, and Doxorubicin in breast cancer cell lines. Data for Paclitaxel and Doxorubicin are representative values from various preclinical studies for comparative context.

Mechanism of Action: Disruption of Microtubule Dynamics and Apoptotic Induction

This compound exerts its anticancer effects by binding to tubulin and disrupting microtubule dynamics, a mechanism it shares with taxanes like paclitaxel, but with key differences. While taxanes stabilize microtubules, this compound actively promotes their depolymerization.[1][4] This disruption triggers the spindle assembly checkpoint, leading to mitotic arrest. Prolonged mitotic arrest ultimately culminates in apoptotic cell death, which has been shown to be mediated through the p53 signaling pathway.[1]

AnsamitocinP3_Signaling This compound Signaling Pathway in Breast Cancer Cells AP3 This compound Tubulin Tubulin AP3->Tubulin Binds to Microtubule Microtubule Depolymerization Tubulin->Microtubule SAC Spindle Assembly Checkpoint Activation Microtubule->SAC MitoticArrest Mitotic Arrest (G2/M Phase) p53 p53 Activation MitoticArrest->p53 SAC->MitoticArrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound mechanism of action.

Comparison with Targeted Therapy: Trastuzumab

Trastuzumab is a monoclonal antibody that targets the HER2 receptor, which is overexpressed in a subset of breast cancers. Its mechanism is primarily cytostatic, inducing cell cycle arrest and antibody-dependent cell-mediated cytotoxicity. This compound, in contrast, is a potent cytotoxin. The distinct mechanisms of these two agents have led to the development of the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), where a derivative of ansamitocin is linked to trastuzumab.[5][6] This approach combines the targeting ability of trastuzumab with the potent cell-killing activity of the maytansinoid, delivering the cytotoxic payload directly to HER2-positive cancer cells. While a direct preclinical comparison of this compound and trastuzumab as standalone agents is less common due to their different modes of action, the success of T-DM1 highlights the synergistic potential of combining HER2 targeting with a potent microtubule inhibitor.

Preclinical In Vivo Efficacy

Xenograft_Workflow General Workflow for a Breast Cancer Xenograft Study CellCulture Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) Harvest Cell Harvesting and Counting CellCulture->Harvest Injection Subcutaneous Injection into Immunocompromised Mice Harvest->Injection TumorGrowth Tumor Growth Monitoring Injection->TumorGrowth Treatment Treatment Initiation (e.g., this compound, Vehicle) TumorGrowth->Treatment When tumors reach a specific size Measurement Tumor Volume Measurement Treatment->Measurement Endpoint Study Endpoint and Tissue Collection Measurement->Endpoint

Caption: Xenograft study experimental workflow.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (and comparative drugs) for 48-72 hours.

  • Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Treat breast cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for p53
  • Cell Lysis: Treat MCF-7 cells with this compound (e.g., 100 and 150 pM) for 24 hours. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against p53, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical data strongly support the potent anti-tumor activity of this compound in breast cancer models. Its exceptional cytotoxicity at picomolar concentrations and its distinct mechanism of action involving microtubule depolymerization and p53-mediated apoptosis position it as a highly promising candidate for further development. While direct comparative studies with standard-of-care agents are still needed to fully delineate its therapeutic potential, the available evidence suggests that this compound and its derivatives, particularly when utilized in targeted delivery systems like ADCs, hold significant promise for improving outcomes in breast cancer treatment.

References

In Vivo Showdown: Ansamitocin P-3's Efficacy and Toxicity Profiled Against a Leading Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy and toxicity of the microtubule-inhibiting agent Ansamitocin P-3. Due to the limited availability of in vivo data for this compound as a standalone agent, its performance is primarily juxtaposed with the clinically approved antibody-drug conjugate (ADC), Trastuzumab Emtansine (T-DM1), which utilizes a derivative of the maytansinoid family as its cytotoxic payload.

This compound, a member of the maytansinoid family of macrolide antibiotics, has demonstrated potent antitumor activity by disrupting microtubule polymerization, a critical process for cell division. This mechanism of action has made it a compound of significant interest, particularly as the cytotoxic component of ADCs. This guide synthesizes the available preclinical in vivo data for this compound and compares it with the extensive data available for T-DM1, providing a valuable resource for understanding its therapeutic potential and limitations.

Comparative In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in several murine tumor models. While detailed, head-to-head comparative studies with other microtubule inhibitors are scarce, the available data demonstrates its significant antitumor activity. In contrast, T-DM1 has undergone extensive preclinical and clinical testing, providing a robust dataset for comparison.

Compound Cancer Model Dosing Regimen Key Efficacy Outcomes Citation
This compound B16 Melanoma (murine)25 µg/kg/day (intraperitoneal)Significantly prolonged survival time[1]
Ehrlich Ascites Carcinoma (murine)Not specifiedSignificantly prolonged survival time[1]
Sarcoma 180 (murine)Not specifiedSignificantly prolonged survival time[1]
Trastuzumab Emtansine (T-DM1) HER2+ Uterine and Ovarian Carcinosarcoma Xenografts15 mg/kg (intravenous, once)Dramatic reduction in tumor volume and complete disappearance of established disease. Significantly prolonged overall survival compared to trastuzumab and vehicle controls.[2]
HER2+ Advanced Breast Cancer (Clinical Trial)3.6 mg/kg (intravenous, every 3 weeks)Objective response rate of 44% in patients with measurable disease.[3]

Comparative In Vivo Toxicity

The toxicity profile of maytansinoids is a critical consideration in their therapeutic application. Early clinical trials with maytansine, a related compound, were halted due to a narrow therapeutic window, with neurotoxicity and gastrointestinal toxicity being dose-limiting factors[4]. The development of ADCs like T-DM1 aimed to mitigate these systemic toxicities by targeting the cytotoxic payload directly to cancer cells.

Compound/Class Key Toxicity Findings Maximum Tolerated Dose (MTD) Citation
Maytansinoids (General) Neurotoxicity, gastrointestinal toxicity, hepatotoxicity.Narrow therapeutic window.[4][5]
9-Thiothis compound (derivative) In SD rats, MTD was >0.4 mg/kg. At higher doses, adverse effects included decreased body weight and food consumption, and changes in hematological and biochemical parameters.>0.4 mg/kg (in rats)
Trastuzumab Emtansine (T-DM1) In clinical trials, the most common grade ≥3 adverse events were reversible thrombocytopenia and hepatic transaminase elevations. Alopecia, peripheral neuropathy, and neutropenia were uncommon.3.6 mg/kg every 3 weeks (in humans)[3]

Experimental Protocols

The following outlines a general experimental protocol for evaluating the in vivo efficacy of an anticancer agent in a xenograft model, based on common practices in the field.

Objective: To determine the in vivo antitumor efficacy of a test compound in a murine xenograft model.

Materials:

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID), 6-8 weeks old.

  • Tumor Cells: A human cancer cell line known to be sensitive to the test compound's mechanism of action.

  • Test Compound: this compound or other microtubule inhibitor.

  • Vehicle Control: A non-toxic vehicle used to dissolve or suspend the test compound (e.g., saline, DMSO/polyethylene glycol solution).

  • Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type.

  • Equipment: Calipers for tumor measurement, animal balances, sterile syringes and needles.

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under appropriate conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control).

  • Drug Administration:

    • Administer the test compound, vehicle, and positive control according to the planned dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Continue treatment for a defined period or until tumors in the control group reach a humane endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Plot tumor growth curves and survival curves (if applicable).

    • Perform statistical analysis to determine the significance of the observed differences between groups.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Mechanism of Action of Maytansinoids cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule Depolymerization Microtubule Depolymerization Tubulin Dimers->Microtubule Depolymerization Inhibits Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds to Mitotic Arrest Mitotic Arrest Microtubule Depolymerization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action of maytansinoids like this compound.

Experimental Workflow for In Vivo Efficacy Study Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Tumor Volume Body Weight Endpoint Endpoint Treatment Administration->Endpoint Data Analysis Data Analysis Data Collection->Data Analysis Data Analysis->Endpoint

Caption: A typical experimental workflow for an in vivo anticancer efficacy study.

Logical Relationship of ADC Components Antibody Antibody Linker Linker Antibody->Linker Binds to Antibody-Drug Conjugate (ADC) Antibody-Drug Conjugate (ADC) Antibody->Antibody-Drug Conjugate (ADC) Cytotoxic Payload (e.g., DM1) Cytotoxic Payload (e.g., DM1) Linker->Cytotoxic Payload (e.g., DM1) Connects Linker->Antibody-Drug Conjugate (ADC) Cytotoxic Payload (e.g., DM1)->Antibody-Drug Conjugate (ADC)

Caption: The logical relationship between the components of an antibody-drug conjugate.

References

Ansamitocin P-3 in T-DM1 (Kadcyla): A Comparative Guide to ADC Payloads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ansamitocin P-3, the cytotoxic payload in the antibody-drug conjugate (ADC) T-DM1 (ado-trastuzumab emtansine, Kadcyla), with other prominent ADC payloads. The information presented is supported by experimental data to aid in the evaluation and selection of payloads for novel ADC development.

Introduction to this compound and T-DM1

T-DM1 is a HER2-targeted ADC approved for the treatment of HER2-positive breast cancer. It comprises the humanized anti-HER2 antibody trastuzumab, a stable thioether linker (SMCC), and the microtubule-inhibiting agent emtansine (DM1). DM1 is a derivative of this compound, a potent antitumor maytansinoid.[1][2] The antibody component of T-DM1 directs the ADC to HER2-overexpressing tumor cells, leading to internalization and lysosomal degradation, which in turn releases the DM1 payload to exert its cytotoxic effect.[3][4]

Mechanism of Action of this compound (DM1)

This compound and its derivative DM1 are potent microtubule inhibitors.[5] They bind to tubulin at the maytansine (B1676224) binding site, which is distinct from the taxane (B156437) and vinca (B1221190) alkaloid binding sites.[6] This binding disrupts microtubule dynamics by suppressing microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][5]

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space T-DM1 T-DM1 HER2 Receptor HER2 Receptor T-DM1->HER2 Receptor Binding Endosome Endosome HER2 Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome DM1 DM1 Lysosome->DM1 DM1 Release Tubulin Tubulin DM1->Tubulin Binding Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibition of Polymerization G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of T-DM1, from HER2 receptor binding to apoptosis induction.

Comparison of ADC Payloads

The choice of payload is a critical determinant of an ADC's efficacy and safety profile. Payloads are broadly classified based on their mechanism of action, with microtubule inhibitors and DNA-damaging agents being the most common.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ADC payloads in different breast cancer cell lines. Lower IC50 values indicate higher potency.

Payload ClassPayloadCell LineHER2 StatusIC50 (nM)Reference(s)
Maytansinoid DM1 SK-BR-3High0.18 - 0.34[7]
KPL-4High0.017 - 0.029[7]
JIMT-1Low0.024 - 0.045[7]
DM4 JIMT-1Low~1.0 (as ADC)[8]
Auristatin MMAE MDA-MB-468Negative<1[9]
JIMT-1Low1.02 (as ADC)[7]
KPL-4High<0.1 (as ADC)[7]
MMAF JIMT-1Low0.21 (as ADC)[7]
Topoisomerase I Inhibitor Deruxtecan (DXd) KPL-4High1.43[5]
NCI-N87High4.07[5]
SK-BR-3High>300 (as ADC)[10]
DNA Alkylating Agent PBD Dimer HCC1954High0.044 (as ADC)[10]
Bystander Effect

The bystander effect is the ability of a payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative tumor cells. This is particularly important in heterogeneous tumors.

PayloadBystander EffectRationaleReference(s)
DM1 (from T-DM1) LimitedThe primary catabolite (lysine-SMCC-DM1) is charged and has low membrane permeability.[11]
MMAE PotentMMAE is membrane-permeable, allowing it to diffuse into adjacent cells.[12]
Deruxtecan (DXd) PotentDXd is highly membrane-permeable.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of an ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody. Replace the cell culture medium with the ADC dilutions.

  • Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

  • Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.[14]

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)

  • Complete cell culture medium

  • ADC and isotype control ADC

  • Multi-well plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Co-culture Setup: Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader or quantify the viable GFP-positive cells by flow cytometry.

  • Data Analysis: Normalize the fluorescence of the treated wells to the untreated co-culture control to determine the percent viability of the Ag- cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[3]

cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Bystander Effect Assay Bystander Effect Assay (Co-culture) Xenograft Model Xenograft/PDX Model Establishment Bystander Effect Assay->Xenograft Model Efficacy Study Efficacy Study (Tumor Growth Inhibition) Xenograft Model->Efficacy Study Toxicity Study Toxicity Study (MTD, Organ Toxicities) Xenograft Model->Toxicity Study ADC Candidate Selection ADC Candidate Selection ADC Candidate Selection->Cytotoxicity Assay

Caption: Experimental workflow for the preclinical comparison of ADCs.

In Vivo Performance

Preclinical in vivo studies are essential to evaluate the efficacy and safety of ADCs in a more complex biological system.

Comparative Efficacy

Studies in mouse xenograft models have demonstrated the potent antitumor activity of T-DM1. However, newer ADCs with different payloads have shown superior efficacy in certain models.

ADCPayloadAnimal ModelKey FindingsReference(s)
T-DM1 DM1HER2+ breast cancer xenograftsSignificant tumor growth inhibition.[15]
Trastuzumab Deruxtecan (T-DXd) DeruxtecanHER2+ breast cancer lung metastasis modelSuperior tumor growth inhibition compared to T-DM1.
Disitamab Vedotin (DV) MMAEHER2+ breast cancer lung metastasis modelMost effective of the three ADCs (T-DM1, T-DXd, DV) in this model.
Comparative Toxicity

The toxicity profile of an ADC is influenced by the payload, linker stability, and the target antigen's expression on normal tissues.

Payload ClassCommon Toxicities in Preclinical ModelsReference(s)
Maytansinoids (DM1, DM4) Hepatotoxicity, thrombocytopenia, lymphoid depletion, neuronal toxicity.[4][7]
Auristatins (MMAE, MMAF) Myelosuppression, peripheral neuropathy, gastrointestinal toxicity.[4]
Topoisomerase I Inhibitors (Deruxtecan) Interstitial pneumonitis (at higher doses), myelosuppression.[4]

The maximum tolerated dose (MTD) is a critical parameter determined in preclinical toxicology studies.

ADCPayloadSpeciesMTDReference(s)
T-DM1 DM1Rat20-40 mg/kg (single dose)[4]
Monkey30 mg/kg (single dose)[4]
Trastuzumab Deruxtecan (T-DXd) DeruxtecanMonkeyWell-tolerated up to 30 mg/kg[4]
Brentuximab Vedotin MMAERat18 mg/kg[4]

Signaling Pathways of Different Payload Classes

The cytotoxic effects of different ADC payloads are mediated by distinct signaling pathways.

Microtubule Inhibitors (Maytansinoids and Auristatins)

Both maytansinoids and auristatins disrupt microtubule dynamics, leading to mitotic arrest and apoptosis. However, they bind to different sites on tubulin.[6] Prolonged mitotic arrest can trigger the intrinsic apoptosis pathway.

Microtubule Inhibitor Maytansinoid or Auristatin Tubulin Tubulin Microtubule Inhibitor->Tubulin Binding Microtubule Destabilization Microtubule Destabilization Tubulin->Microtubule Destabilization Inhibition of Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption Mitotic Arrest Mitotic Arrest Mitotic Spindle Disruption->Mitotic Arrest Intrinsic Apoptosis Pathway Intrinsic Apoptosis Pathway Mitotic Arrest->Intrinsic Apoptosis Pathway Activation Caspase Activation Caspase Activation Intrinsic Apoptosis Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis DNA Damaging Agent Topoisomerase I Inhibitor or PBD Dimer DNA DNA DNA Damaging Agent->DNA Interaction DNA Damage DNA Double-Strand Breaks or Cross-links DNA->DNA Damage DDR Pathway Activation ATM/ATR Activation DNA Damage->DDR Pathway Activation Sensing Checkpoint Kinase Activation CHK1/CHK2 Activation DDR Pathway Activation->Checkpoint Kinase Activation Cell Cycle Arrest Cell Cycle Arrest Checkpoint Kinase Activation->Cell Cycle Arrest Apoptosis Apoptosis Checkpoint Kinase Activation->Apoptosis Cell Cycle Arrest->Apoptosis if damage is irreparable

References

Safety Operating Guide

Proper Disposal of Ansamitocin P-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ansamitocin P-3, a potent maytansinoid, requires strict handling and disposal protocols due to its cytotoxic properties. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste in a research and drug development setting.

This compound is classified as a hazardous substance. As a maytansinoid, it is a potent microtubule-targeting compound that kills cells and is considered cytotoxic[1][2][3]. Exposure can lead to acute health effects, and therefore, all waste materials contaminated with this compound must be managed as hazardous cytotoxic waste[4][5].

Hazard Identification and Classification

Proper handling begins with understanding the specific hazards associated with this compound. The compound is consistently classified with the following hazards according to multiple safety data sheets.

Hazard ClassificationGHS CategoryHazard StatementCitations
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[6][7][8][9]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[6][8][9]
Skin Irritation Category 2H315: Causes skin irritation[6][7][8][9]
Eye Irritation Category 2AH319: Causes serious eye irritation[6][7][8][9]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[6][7][8][9]
Disposal Workflow

The following diagram outlines the procedural workflow for the safe segregation and disposal of all waste streams contaminated with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Generate This compound Waste Generated Decision Waste Type? Generate->Decision Sharps Contaminated Sharps (Needles, Scalpels) Decision->Sharps Sharps NonSharps Contaminated Non-Sharps (PPE, Vials, Labware) Decision->NonSharps Solid Liquid Bulk/Unused this compound & Contaminated Solvents Decision->Liquid Liquid/Bulk SharpsContainer Place in Purple-Lidded, Puncture-Resistant Sharps Container Sharps->SharpsContainer NonSharpsContainer Place in Purple-Lidded Rigid Container or Double-Bag in Labeled Cytotoxic Waste Bags NonSharps->NonSharpsContainer LiquidContainer Collect in a Closed, Labeled, Leak-Proof Hazardous Waste Container Liquid->LiquidContainer Storage Store Securely in Designated Hazardous Waste Area SharpsContainer->Storage NonSharpsContainer->Storage LiquidContainer->Storage Pickup Arrange Pickup by a Licensed Hazardous Waste Transporter Storage->Pickup Incineration High-Temperature Incineration at a Permitted Facility Pickup->Incineration

Caption: Workflow for the safe disposal of this compound cytotoxic waste.

Standard Operating Protocol: this compound Disposal

This protocol details the necessary steps for the safe handling and disposal of this compound and all contaminated materials.

Personal Protective Equipment (PPE)

Before handling this compound or its associated waste, personnel must wear appropriate PPE to prevent exposure.

  • Minimum PPE:

    • Disposable gown or lab coat

    • Two pairs of chemotherapy-rated nitrile gloves

    • Safety goggles or a face shield[5][10]

    • If handling the powder form outside of a certified chemical fume hood or biological safety cabinet, a respirator (e.g., N95/P2) is required[10][11].

Waste Segregation at the Point of Generation

All items that come into contact with this compound must be treated as cytotoxic waste and segregated immediately[12]. Do not mix cytotoxic waste with general laboratory or biohazardous waste.

  • 2.1 Contaminated Sharps:

    • Includes needles, syringes, scalpels, and glass vials that have contacted this compound.

    • Procedure: Immediately place these items into a designated, puncture-resistant sharps container with a purple lid[4][12]. The container must be clearly labeled with the cytotoxic hazard symbol[13].

  • 2.2 Contaminated Solid Waste:

    • Includes all non-sharp items such as gloves, disposable gowns, bench paper, pipette tips, and plastic labware.

    • Procedure: Place these materials into a rigid, leak-proof container with a purple lid or double-bag them in thick (e.g., 4mm) plastic bags specifically designated for cytotoxic waste[4][11][13]. These containers must be clearly labeled as "Cytotoxic Waste"[5].

  • 2.3 Unused or Surplus this compound (Bulk Powder/Solutions):

    • Includes expired product, unused solutions, or surplus powder.

    • Procedure: Keep the material in its original, sealed container whenever possible[8]. If dealing with solutions, collect them in a designated, leak-proof, and clearly labeled hazardous waste container compatible with the solvent used[8]. Do not dispose of this material down the drain or with household garbage[6].

Decontamination of Work Surfaces
  • Procedure: After handling is complete, decontaminate all work surfaces (e.g., fume hood, benchtop) using an appropriate cleaning procedure. The cleaning materials used (e.g., absorbent pads, wipes) must also be disposed of as cytotoxic waste[5].

Storage and Final Disposal
  • 4.1 Container Management:

    • Ensure all waste containers are securely sealed to prevent leaks or spills[11].

    • Wipe the exterior of containers to remove any surface contamination before moving them from the work area. Remember that waste containers themselves should be considered contaminated and handled only with gloves[5].

  • 4.2 Temporary Storage:

    • Store sealed cytotoxic waste containers in a designated, secure area away from general traffic until they are collected for final disposal. This area should be clearly marked with hazard warnings.

  • 4.3 Final Disposal Method:

    • The required method for final disposal is high-temperature incineration by a licensed hazardous waste management company[8][12].

    • One safety data sheet specifies a method of dissolving or mixing the material with a combustible solvent to be burned in a chemical incinerator equipped with an afterburner and scrubber[8]. This should only be performed by a certified disposal facility.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the cytotoxic waste in accordance with all local, state, and federal regulations[6][7].

References

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